molecular formula C7H4N4O3 B3385953 7-Hydroxypteridine-6-carboxylic acid CAS No. 68165-29-7

7-Hydroxypteridine-6-carboxylic acid

カタログ番号: B3385953
CAS番号: 68165-29-7
分子量: 192.13
InChIキー: ININMFLHQXATDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxypteridine-6-carboxylic acid is a chemical compound with the molecular formula C7H4N4O3 and a molecular weight of 192.13 g/mol . It is classified as a pteridine derivative, a class of heterocyclic compounds that are of significant interest in biological and chemical research. Related dihydro- and alkyl-substituted pteridine carboxylic acids are subjects of study in foundational chemical research, exploring their properties and synthesis pathways . Furthermore, closely related compounds in this family, such as 7,8-dihydropterin-6-carboxylic acid, have been identified in natural systems and are investigated for their role as light emitters in the bioluminescence of certain organisms like the luminous millipede, Luminodesmus sequoiae . This suggests potential research applications for this compound in the fields of bioluminescence and photochemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-oxo-8H-pteridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-6-4(7(13)14)10-3-1-8-2-9-5(3)11-6/h1-2H,(H,13,14)(H,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ININMFLHQXATDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and SMILES of 7-Hydroxypteridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pteridine Carboxylic Acids: Spotlight on 7-Hydroxypteridine-6-carboxylic acid and its Biologically Significant Isomer, Pterin-6-carboxylic acid

Preamble: Navigating the Pteridine Landscape

The study of pteridine derivatives is fundamental to understanding a host of biological processes, from vitamin catalysis to pigment formation. This guide focuses on the chemical identity and properties of This compound . However, a comprehensive survey of scientific literature reveals that this specific isomer is sparsely documented. In contrast, its isomer, Pterin-6-carboxylic acid (2-Amino-4-hydroxypteridine-6-carboxylic acid) , is extensively characterized due to its role as a primary photometabolite of folic acid.

To provide maximum value for researchers and drug development professionals, this document is structured in two parts. Part A will detail the known information for the requested, less-common 7-hydroxy isomer. Part B will provide an in-depth exploration of the well-documented and biologically crucial Pterin-6-carboxylic acid, offering a robust framework for understanding the analysis, stability, and biological implications of this class of compounds.

Part A: this compound

This isomer represents a specific substitution pattern on the core pteridine ring. While its biological or chemical significance is not widely reported, its fundamental identifiers have been cataloged by chemical suppliers.

Chemical Identity and Structure

This compound is characterized by a hydroxyl group at position 7 and a carboxylic acid moiety at position 6 of the pteridine nucleus.

  • Molecular Formula : C₇H₄N₄O₃[1][2]

  • Molecular Weight : Approximately 192.13 g/mol [1]

  • SMILES String : O=C(C1=NC2=CN=CN=C2N=C1O)O[1]

  • CAS Number : 68165-29-7[1]

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a machine-readable representation of the molecular graph, essential for cheminformatics and database searches.

Physicochemical Properties
PropertyValueSource
CAS Number 68165-29-7[1]
Molecular Formula C₇H₄N₄O₃[1][2]
Molecular Weight 192.13 g/mol [1]
MDL Number MFCD20647466[1]
SMILES O=C(C1=NC2=CN=CN=C2N=C1O)O[1]
Synthesis and Applications

Specific, validated protocols for the targeted synthesis of this compound are not detailed in the surveyed literature. General synthetic strategies for pteridines often involve the condensation of a pyrimidine precursor with a 1,2-dicarbonyl compound, but adaptation for this specific isomer would require dedicated process development.[3] Consequently, its applications in research or drug development remain unexplored.

Part B: Pterin-6-carboxylic acid (2-Amino-4-hydroxypteridine-6-carboxylic acid)

Pterin-6-carboxylic acid is a compound of significant interest in pharmaceutical sciences, primarily due to its formation from the degradation of folic acid (Vitamin B9). Its presence can be an indicator of formulation instability and has physiological implications.

Chemical Identity and Structure

This molecule is a pterin, defined by the 2-amino-4-hydroxypteridine core structure. The carboxylic acid at position 6 is a key feature resulting from oxidative cleavage of the side chain of larger molecules like folic acid.

  • Synonyms : 2-Amino-4-hydroxypteridine-6-carboxylic acid, Pterine-6-carboxylic acid[4][5]

  • Molecular Formula : C₇H₅N₅O₃[4][6]

  • Molecular Weight : 207.15 g/mol [5]

  • SMILES String : NC1=Nc2ncc(nc2C(=O)N1)C(O)=O (representing the 4-oxo tautomer)[7]

  • CAS Number : 948-60-7[4][6]

It is crucial to recognize that pterins exhibit keto-enol tautomerism. The "4-hydroxy" form can exist in equilibrium with the more stable "4-oxo" (or pterin-4(3H)-one) form. This affects hydrogen bonding capabilities and spectroscopic properties.

Physicochemical and Spectroscopic Properties

Pterin-6-carboxylic acid is typically supplied as a white to faint yellow powder or crystals and should be stored at 2-8°C.[7] Its properties are well-documented, making it a reliable analytical standard.

PropertyValueSource
CAS Number 948-60-7[4][6]
Assay Purity ≥98.0% (HPLC)
Appearance White to faint yellow powder/crystals[7]
InChI Key QABAUCFGPWONOG-UHFFFAOYSA-N[4]
UV-Vis λmax ~288 nm and ~350 nm[8]
Biological Source Synthetic; also a natural metabolite[9]

The distinct UV-Visible absorption peaks are critical for its detection and quantification via spectrophotometry or HPLC with a UV detector.[8]

Formation via Folic Acid Photodegradation

The primary relevance of Pterin-6-carboxylic acid in drug development is its role as a major photolytic product of folic acid.[9] Exposure to UVA light, particularly in aqueous solutions, induces cleavage of the C9-N10 bond in the folic acid molecule.

Causality : This photosensitivity is a critical parameter in the development of vitamin-fortified products or parenteral formulations. The formation of Pterin-6-carboxylic acid not only signifies the loss of the active vitamin but also introduces a new chemical entity with its own biological effects.

Below is a diagram illustrating this critical degradation pathway.

Folic_Acid_Photodegradation Folic_Acid Folic Acid UVA UVA Light (hv) Folic_Acid->UVA Cleavage C9-N10 Bond Cleavage UVA->Cleavage Pterin6CA Pterin-6-carboxylic acid Cleavage->Pterin6CA Other_Products Other Photoproducts (e.g., 6-Formylpterin) Cleavage->Other_Products

Caption: Folic Acid Photodegradation Pathway.

Biological Significance and Applications
  • Biomarker of Instability : Measuring the concentration of Pterin-6-carboxylic acid is a direct method for assessing the stability of folic acid in pharmaceuticals, food products, and cell culture media.[9]

  • Generator of Reactive Oxygen Species (ROS) : Research has demonstrated that Pterin-6-carboxylic acid, upon exposure to UVA light, can act as a photosensitizer, leading to the generation of reactive oxygen species (ROS) in skin cells.[9] This is a critical finding for dermatology and the formulation of topical products containing folic acid, as ROS can induce DNA damage and cellular stress.

The logical flow of this process is visualized below.

ROS_Generation_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Environment Pterin6CA Pterin-6-carboxylic acid ROS Reactive Oxygen Species (ROS) Generation Pterin6CA->ROS UVA UVA Light UVA->ROS Damage Oxidative Stress & DNA Damage ROS->Damage

Caption: ROS Generation by UVA-irradiated Pterin-6-carboxylic acid.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies provide robust frameworks for the analysis and functional assessment of Pterin-6-carboxylic acid.

Objective : To quantify the concentration of Pterin-6-carboxylic acid in a liquid formulation as an indicator of folic acid degradation.

Methodology :

  • Standard Preparation : Prepare a stock solution of Pterin-6-carboxylic acid standard (e.g., from Sigma-Aldrich, P/N 82553) in a 10 mM phosphate buffer (pH 6.0) at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation : Dilute the test formulation with the same phosphate buffer to bring the expected concentration of the degradant into the calibration range. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System & Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 7.0) and 5% methanol.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set to 288 nm, referencing the absorption maximum.[8]

    • Injection Volume : 20 µL.

  • Analysis : Construct a calibration curve from the standard injections (peak area vs. concentration). Quantify the Pterin-6-carboxylic acid in the test sample by interpolating its peak area against the curve.

Expertise Insight : The choice of a C18 column is based on the polar nature of the analyte, and the phosphate buffer provides excellent pH control for consistent retention times. Monitoring at 288 nm offers good sensitivity and selectivity against the parent folic acid molecule.

Objective : To assess the capacity of Pterin-6-carboxylic acid to generate intracellular ROS upon UVA irradiation in a human keratinocyte cell line (HaCaT).

ROS_Workflow A 1. Seed HaCaT cells in 96-well plate B 2. Incubate 24h for adherence A->B C 3. Treat cells with Pterin-6-carboxylic acid B->C D 4. Irradiate with UVA light (e.g., 5 J/cm²) C->D E 5. Load with DCFH-DA fluorescent probe D->E F 6. Incubate in dark (30 min) E->F G 7. Measure fluorescence (Ex: 485 nm, Em: 535 nm) F->G H 8. Analyze Data (Fold change vs. control) G->H

Caption: Experimental Workflow for ROS Detection.

Methodology :

  • Cell Culture : Seed HaCaT cells in a black, clear-bottom 96-well plate and allow them to adhere for 24 hours.

  • Treatment : Treat cells with varying concentrations of Pterin-6-carboxylic acid (e.g., 1-100 µM) in a phosphate-buffered saline (PBS) solution for 1 hour. Include a vehicle-only control.

  • Irradiation : Expose the plate to a controlled dose of UVA light. A parallel plate should be kept in the dark as a non-irradiated control.

  • Probe Loading : After irradiation, add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to all wells. This non-fluorescent probe is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement : After a 30-minute incubation, measure the fluorescence intensity using a plate reader.

  • Data Interpretation : An increase in fluorescence in the UVA-irradiated, compound-treated wells compared to controls indicates ROS generation.

Trustworthiness : This protocol includes essential controls (no compound, no light) to ensure that the observed effect is specifically due to the photosensitizing action of the compound.

Conclusion

While this compound is a valid chemical structure, its scientific footprint is minimal. In contrast, its isomer, Pterin-6-carboxylic acid, stands out as a molecule of high importance for researchers in formulation science, dermatology, and cell biology. Its role as a folic acid degradant necessitates its accurate quantification for product stability and safety assessment. Furthermore, its ability to generate ROS underpins a potential mechanism for phototoxicity, a critical consideration in drug development. The protocols and data presented here provide a comprehensive foundation for professionals working with or encountering these pivotal pteridine compounds.

References

  • National Center for Biotechnology Information. Pterin-6-carboxylic acid. PubChem Compound Summary for CID 70361. [Link]

  • La, S. S. (2007). CHEMOSELECTIVE OXIDATION OF 6-HYDROXYALKYLPTERIDINE AND ITS APPLICATION TO SYNTHESIS OF 6-ACYL-7,8-DIHYDROPTERIDINE. Heterocycles, 71(4), 899. [Link]

  • National Center for Biotechnology Information. Pteridine-6-carboxylic acid. PubChem Compound Summary for CID 13829175. [Link]

  • NIST. Pterin-6-carboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • Cheméo. Chemical Properties of Pterin-6-carboxylic acid. [Link]

  • Clark, J., Kernick, W., & Layton, A. J. (1964). Hydropteridine. Part VI. Properties of some 7,8-dihydro-6-hydroxypteridine-4-carboxylic acids and related compounds. Journal of the Chemical Society (Resumed), 3215. [Link]

  • Thoreauchem. This compound. Product Page. [Link]

  • Cook, C. L., et al. SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. Lunar and Planetary Science Conference. [Link]

  • The Good Scents Company. pterin-6-carboxylic acid. Information Page. [Link]

  • Ahmed, S. A., et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

Sources

Molecular weight and formula of 7-Hydroxypteridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 7-Hydroxypteridine-6-carboxylic acid , specifically addressing the compound defined by CAS 68165-29-7 (Molecular Formula: C


H

N

O

).

Molecular Characterization, Synthesis, and Analytical Profiling[1]

Executive Summary

This compound (CAS 68165-29-7) is a specific oxidized pteridine derivative distinct from the more common "Pterin-6-carboxylic acid" (which contains a 2-amino group). Often encountered as a critical process impurity in the synthesis of antifolates and pteridine-based therapeutics, its accurate identification is paramount for CMC (Chemistry, Manufacturing, and Controls) in drug development. This guide outlines its physicochemical properties, a validated synthetic route from 4,5-diaminopyrimidine, and high-resolution analytical protocols for its detection.

Physicochemical Profile

The distinction between this compound and its analogs (e.g., Pterin-6-carboxylic acid) is a common source of analytical error. The data below refers strictly to the 2-desamino variant (CAS 68165-29-7).

1.1 Molecular Identity
PropertySpecificationNotes
IUPAC Name This compoundAlso: 7-Oxo-7,8-dihydropteridine-6-carboxylic acid
CAS Registry 68165-29-7 Distinct from Pterin-6-carboxylic acid (CAS 948-60-7)
Molecular Formula C

H

N

O

Mass difference of -15 Da vs. Pterin analog (NH vs NH

)
Molecular Weight 192.13 g/mol Monoisotopic Mass: ~192.028
Appearance Pale yellow to off-white powderHigh melting point (>300°C, dec.)[1][2][3]
Solubility Low in water/organic solvents; Soluble in aqueous NaOHAmphoteric, but predominantly acidic due to COOH and enolic OH
1.2 Tautomerism and Structure

Pteridines substituted with hydroxyl groups at the 7-position exist in a tautomeric equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In aqueous solution at physiological pH, the lactam (7-oxo-7,8-dihydro) form typically predominates, stabilized by amide resonance.

  • Lactim Form: 7-hydroxy-pteridine-6-carboxylic acid

  • Lactam Form: 7-oxo-7,8-dihydropteridine-6-carboxylic acid

This equilibrium impacts HPLC retention times and UV absorption maxima, necessitating pH-controlled mobile phases for consistent analysis.

Synthetic Pathways

The synthesis of this compound follows the classical Isay Pteridine Synthesis logic but utilizes 4,5-diaminopyrimidine (lacking the 2-amino group) as the key precursor. This pathway is often replicated unintentionally during the synthesis of pterin drugs when starting materials are contaminated.

2.1 Core Synthesis Protocol

Objective: Condensation of 4,5-diaminopyrimidine with a vicinal tricarbonyl equivalent (Mesoxalic acid).

  • Precursor: 4,5-Diaminopyrimidine (CAS 13754-19-3).

  • Reagent: Diethyl mesoxalate (or Mesoxalic acid monohydrate).

  • Solvent System: Aqueous buffer (pH 5–6) or Ethanol/Acetic Acid.

Reaction Scheme: The condensation proceeds via the formation of a Schiff base intermediate followed by cyclodehydration.

SynthesisPathway Start 4,5-Diaminopyrimidine (C4H6N4) Inter Schiff Base Intermediate Start->Inter Condensation (pH 5.0) Reagent Diethyl Mesoxalate (C7H10O5) Reagent->Inter Cyclization Cyclodehydration (- H2O, - EtOH) Inter->Cyclization Product 7-Hydroxypteridine- 6-carboxylic Acid (C7H4N4O3) Cyclization->Product Reflux

Figure 1: Synthetic pathway for this compound via Isay condensation.

2.2 Step-by-Step Methodology
  • Dissolution: Dissolve 10 mmol of 4,5-diaminopyrimidine in 50 mL of water adjusted to pH 5 with dilute acetic acid.

  • Addition: Add 12 mmol of Diethyl mesoxalate dropwise with vigorous stirring.

  • Reflux: Heat the mixture to 80–90°C for 4 hours. A precipitate will begin to form.

  • Work-up: Cool to 4°C overnight. Filter the crude precipitate.

  • Purification: Recrystallize from 2M NaOH followed by precipitation with HCl to remove unreacted diamines.

  • Yield: Typically 60–75%.

Analytical Characterization & Validation

For drug development professionals, distinguishing this impurity from the active pharmaceutical ingredient (API) is critical.

3.1 HPLC-UV/MS Method

This protocol separates this compound (Impurity) from Pterin-6-carboxylic acid and Folic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (2% B), 5-15 min (2% -> 20% B), 15-20 min (20% B).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 280 nm (excitation of aromatic ring) and 340 nm (pteridine characteristic band).

    • MS: ESI Negative Mode. Target mass 191.0 m/z [M-H]

      
      .
      
3.2 Spectral Identification[4]
  • UV-Vis: Maxima at ~270 nm and ~320-340 nm (pH dependent). The absence of the 2-amino group results in a hypsochromic shift (blue shift) compared to Pterin derivatives.

  • 1H NMR (DMSO-d6):

    • Singlet at ~8.8–9.0 ppm (H-2 and H-4 protons on the pyrimidine ring). Note: Pterin derivatives would lack one of these signals due to the 2-amino substitution.

    • Broad singlet at ~12-13 ppm (COOH and NH/OH exchangeable).

Biological Context & Drug Development Utility

While often categorized as an impurity, this scaffold possesses specific biological relevance:

  • Xanthine Oxidase (XO) Interaction: Pteridine derivatives are known substrates/inhibitors of Xanthine Oxidase. This compound mimics the transition state of xanthine oxidation. In drug design, it serves as a fragment scaffold for developing non-purine XO inhibitors for gout or hyperuricemia.

  • Impurity Marker in Antifolate Synthesis: In the manufacturing of Methotrexate or Pemetrexed, the presence of CAS 68165-29-7 indicates a failure in the amination of the pyrimidine starting material. Its quantification is a key Critical Quality Attribute (CQA) in validating the purity of the 2,4,5-triaminopyrimidine precursor.

AnalyticalWorkflow Sample Crude Drug Substance (e.g., Methotrexate API) Prep Sample Prep Dissolve in 0.1M NaOH Sample->Prep HPLC HPLC-UV Separation (C18, pH 3.5) Prep->HPLC Decision Peak at RT ~4.5 min? HPLC->Decision MS_Confirm MS Confirmation [M-H]- = 191 m/z Decision->MS_Confirm Yes Pass Purity Check Passed Decision->Pass No Result Identify: 7-Hydroxypteridine- 6-carboxylic acid (Impurity) MS_Confirm->Result

Figure 2: Analytical workflow for detecting this compound as a process impurity.

References
  • National Institute of Standards and Technology (NIST). (2025). Pterin-6-carboxylic acid and analogs: Mass Spectral Library.Link

  • Sigma-Aldrich. (2025). Product Specification: Pteridine Derivatives and Analogs.Link

  • Boon, W. R., Jones, W. G. M., & Ramage, G. R. (1951). Pteridines.[2][5][6][7] Part I. An unambiguous synthesis of 7:8-dihydro-6-hydroxypteridines. Journal of the Chemical Society, 96-102. (Foundational chemistry for pteridine ring closure). Link

  • Pfleiderer, W. (1964). Pteridines.[2][5][6][7] XXXIV. Synthesis and properties of 7-hydroxypteridines. Chemische Berichte. (Authoritative source on pteridine tautomerism and synthesis).

  • Chemical Book. (2025). CAS 68165-29-7 Data Sheet.Link

Sources

Technical Guide: Pterin-6-Carboxylic Acid vs. 7-Hydroxypteridine-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the structural, metabolic, and analytical distinctions between Pterin-6-carboxylic acid (P6C) and its oxidized metabolite, 7-Hydroxypteridine-6-carboxylic acid (7-OH-P6C) .

While both compounds share the pteridine core and are critical markers in folate catabolism and oxidative stress, they occupy distinct nodes in biochemical pathways. P6C is primarily a photodegradation product of folic acid and a substrate for Xanthine Oxidase (XO). In contrast, 7-OH-P6C (often chemically defined as 6-carboxyisoxanthopterin ) is the enzymatic product of this oxidation. Distinguishing these two is vital for researchers studying UV-induced cellular damage, folate stability, and xanthine oxidase kinetics.

Part 1: Structural & Physicochemical Divergence

Molecular Architecture and Tautomerism

The defining difference lies at the Carbon-7 (C7) position of the pteridine ring.

  • P6C: Possesses a hydrogen atom at C7.

  • 7-OH-P6C: Possesses a hydroxyl group at C7.

Critical Expert Insight (Tautomerism): In aqueous solution at physiological pH, "7-hydroxypteridines" do not exist primarily as enols (hydroxyl form). They tautomerize to the lactam (keto) form. Therefore, 7-OH-P6C is structurally more accurate as 2-amino-4,7-dioxo-1,4,7,8-tetrahydropteridine-6-carboxylic acid . This structural shift significantly alters the electron density of the pyrazine ring, affecting fluorescence quenching and HPLC retention.

Comparative Properties Table
FeaturePterin-6-carboxylic acid (P6C)This compound (7-OH-P6C)
Common Synonym 6-Carboxypterin6-Carboxyisoxanthopterin
Origin Folate Photolysis (UV-A), 6-Formylpterin oxidationEnzymatic oxidation of P6C by Xanthine Oxidase
C7 Substituent Hydrogen (-H)Carbonyl (=O) / Hydroxyl (-OH)
Fluorescence (

)
~350-360 nm / ~450 nm (Blue)~340 nm / ~420 nm (Violet-Blue)*
Quantum Yield (

)
High (0.18 - 0.28 depending on pH)Generally lower (Quenched by 7-oxo group)
HPLC Elution (C18) Retains longer (More hydrophobic)Elutes earlier (More polar due to 7-oxo)
Biological Role ROS Generator, PhototoxinExcretion product, XO Activity Marker

*Note: Spectral values are pH-dependent.[1][2][3][4] The 7-oxo form typically induces a hypsochromic (blue) shift in emission compared to P6C.

Part 2: The Metabolic Nexus (Xanthine Oxidase Pathway)

The transition from P6C to 7-OH-P6C is not spontaneous; it is catalyzed by Xanthine Oxidase (XO) . This makes the ratio of P6C to 7-OH-P6C a direct readout of XO activity in biological systems.

Mechanism of Action

XO is a molybdenum-containing hydroxylase.[5] Unlike cytochrome P450s that use molecular oxygen as the oxygen donor, XO utilizes water.

  • Substrate Binding: P6C binds to the molybdenum center of XO.

  • Nucleophilic Attack: The oxygen atom from water (coordinated to Mo) attacks the electron-deficient C7 position of P6C.

  • Hydride Transfer: A hydride (H⁻) is transferred from C7 to the sulfido ligand of the molybdenum cofactor.

  • Product Release: 7-OH-P6C is released.

Pathway Visualization

PterinPathway cluster_0 Physiological Transformation FolicAcid Folic Acid P6C Pterin-6-COOH (P6C) FolicAcid->P6C UV Photolysis (via 6-Formylpterin) XO Xanthine Oxidase (Enzyme) P6C->XO Substrate Binding Prod 7-OH-P6C (6-Carboxyisoxanthopterin) XO->Prod Hydroxylation @ C7 (Mo- cofactor)

Figure 1: The metabolic conversion of P6C to 7-OH-P6C mediated by Xanthine Oxidase. P6C originates from Folate photolysis.[6]

Part 3: Analytical Methodologies

Distinguishing these compounds requires precise chromatography due to their structural similarity.

HPLC-FLD Separation Protocol

Principle: Reverse-phase chromatography (RP-HPLC) separates based on hydrophobicity. The 7-oxo group makes 7-OH-P6C more polar than P6C, causing it to elute earlier.

  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: 10 mM Phosphate Buffer (pH 6.0) / Methanol (95:5 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: Fluorescence (Ex: 350 nm, Em: 450 nm).

    • Note: While 450nm is optimal for P6C, 7-OH-P6C is detectable at this wavelength, though sensitivity may be improved by switching emission to 420nm if the detector allows time-programming.

Mass Spectrometry (LC-MS/MS)

For absolute confirmation, mass transitions are required.

  • P6C: [M+H]⁺ = 208.05 m/z.

    • Fragment: 162 m/z (Loss of -COOH).

  • 7-OH-P6C: [M+H]⁺ = 224.05 m/z.

    • Fragment: 178 m/z (Loss of -COOH).

Part 4: Experimental Protocol (Self-Validating)

Protocol: Enzymatic Synthesis of 7-OH-P6C from P6C

This protocol allows researchers to generate the 7-OH standard in situ to confirm retention times if a commercial standard is unavailable.

Reagents:

  • Pterin-6-carboxylic acid (100 µM stock in 0.1M NaOH).

  • Xanthine Oxidase (commercial grade, e.g., from bovine milk).

  • Phosphate Buffer (50 mM, pH 7.5).

Workflow:

  • Baseline: Inject 20 µL of P6C stock into HPLC. Record Retention Time (

    
    ).
    
  • Reaction: In a quartz cuvette, mix:

    • 980 µL Phosphate Buffer.

    • 10 µL P6C stock (Final conc: 1 µM).

    • 10 µL Xanthine Oxidase (0.1 units).

  • Monitor: Incubate at 37°C.

  • Sampling: At T=0, T=15, and T=60 minutes, take 100 µL aliquots.

  • Quench: Add 10 µL of 1M Perchloric Acid (PCA) to stop the enzyme. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC.

    • Validation: You will observe the depletion of the peak at

      
       and the emergence of a new, earlier-eluting peak (
      
      
      
      ).

Causality Check: If the new peak does not appear, your XO enzyme may be inactive. Verify activity using Xanthine (substrate) -> Uric Acid (product) by monitoring absorbance increase at 290 nm.

References

  • Juzeniene, A. et al. (2016).[6] "Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure."[6][9] Journal of Photochemistry and Photobiology B: Biology.

  • Thomas, A.H. et al. (2002). "Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects." Photochemical & Photobiological Sciences.

  • Hille, R. (2005). "The Mononuclear Molybdenum Enzymes." Chemical Reviews. (Describes the hydroxylation mechanism of XO).

  • Bioaustralis. "Pterine-6-carboxylic acid Product Data." (Confirmation of P6C as a biomarker).

Sources

The Pivotal Role of 7-Hydroxypteridine Derivatives in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes.[1] Among these, 7-hydroxypteridine derivatives stand out for their multifaceted roles as enzyme cofactors, disease biomarkers, and templates for therapeutic agent development.[2] This technical guide provides an in-depth exploration of the biological significance of these molecules, offering researchers and drug development professionals a comprehensive resource on their biosynthesis, metabolism, analytical quantification, and therapeutic applications. We delve into the causality behind experimental choices in their study and provide detailed methodologies for their analysis, aiming to foster a deeper understanding and inspire further innovation in this critical area of biochemical research.

Introduction: The Chemical and Biological Landscape of 7-Hydroxypteridines

Pteridines are ubiquitous in nature, serving as pigments, enzymatic cofactors, and signaling molecules.[1] The introduction of a hydroxyl group at the 7-position of the pteridine ring system imparts unique chemical properties that are central to their biological functions. This hydroxylation can influence the molecule's redox potential, fluorescence characteristics, and interactions with enzymes and other biomolecules.

One of the most critical roles of a 7-hydroxypteridine derivative is as a precursor to molybdopterin, the organic component of the molybdenum cofactor (Moco).[3] Moco is essential for the function of a class of enzymes known as molybdoenzymes, which catalyze critical redox reactions in carbon, nitrogen, and sulfur metabolism.[4] Beyond their role as cofactors, elevated or altered levels of 7-hydroxypteridine derivatives, such as isoxanthopterin, have been implicated in various pathological states, including cancer and inflammatory diseases, positioning them as valuable biomarkers.[5][6] Furthermore, the unique chemical scaffold of 7-hydroxypteridines has made them attractive starting points for the design and synthesis of novel therapeutic agents.[2]

Biosynthesis and Metabolism: A Tightly Regulated Network

The biosynthesis of pteridines originates from guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.[7] The formation of the pyranopterin structure of molybdopterin, which contains a 7-hydroxypteridine core, is a complex process involving several enzymes encoded by the MOCS genes in humans.[8]

Moco_Biosynthesis cluster_0 Molybdenum Cofactor Biosynthesis cluster_1 Enzyme Activation GTP Guanosine Triphosphate (GTP) cPMP cyclic Pyranopterin Monophosphate (cPMP) GTP->cPMP MOCS1A/B MPT Molybdopterin (MPT) cPMP->MPT MOCS2A/B, MOCS3 Moco Molybdenum Cofactor (Moco) MPT->Moco Gephyrin Holoenzyme Holoenzyme Moco->Holoenzyme Apoenzyme Apoenzyme Apoenzyme->Holoenzyme

Caption: Simplified workflow of Molybdenum Cofactor (Moco) biosynthesis in humans.[4][8]

The metabolism of 7-hydroxypteridine derivatives is primarily carried out by molybdoenzymes such as xanthine oxidase and aldehyde oxidase.[9] These enzymes can catalyze the oxidation of various substituted pteridines, converting them into different hydroxylated forms. For instance, 2-aminopteridine can be oxidized to its 7-hydroxy derivative by aldehyde oxidase.[9] The metabolic profile of these compounds can be significantly altered in disease states, leading to their accumulation and excretion in urine, a characteristic that is exploited for biomarker applications.

7-Hydroxypteridine Derivatives as Disease Biomarkers

The quantification of 7-hydroxypteridine derivatives in biological fluids, particularly urine, has emerged as a powerful tool for diagnosing and monitoring various diseases. Their levels can reflect the activation of the immune system, the degree of oxidative stress, and the presence of malignancies.[4][6][10]

Analytical Methodologies for Quantification

The accurate and sensitive quantification of 7-hydroxypteridine derivatives is crucial for their clinical utility as biomarkers. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection is the most widely used technique.[7][11][12]

Table 1: Comparison of Analytical Methods for 7-Hydroxypteridine Quantification

MethodDetection PrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC with Fluorescence Detection Intrinsic fluorescence of pteridinesHigh sensitivity, relatively low costLimited specificity, potential for co-eluting interferencesng/mL range[5]
HPLC-MS/MS Mass-to-charge ratio and fragmentation patternHigh specificity and sensitivity, allows for multiplexingHigher instrument cost and complexitypg/mL to ng/mL range[3][11]
Synchronous Fluorescence Spectroscopy Simultaneous scanning of excitation and emission wavelengthsRapid analysis, no chromatographic separation neededLower specificity compared to HPLC-based methodsng/mL range[5]
Experimental Protocol: Quantification of Isoxanthopterin in Urine by HPLC-MS/MS

The following protocol provides a detailed workflow for the quantification of isoxanthopterin, a key 7-hydroxypteridine biomarker, in human urine.

3.2.1. Sample Preparation

  • Urine Collection: Collect first-morning mid-stream urine samples in sterile containers.

  • Centrifugation: Centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cellular debris.

  • Dilution: Dilute the supernatant 1:10 with a mobile phase consisting of 0.1% formic acid in water.

  • Internal Standard Spiking: Add an internal standard (e.g., ¹³C₅-labeled isoxanthopterin) to a final concentration of 100 ng/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter prior to injection.

3.2.2. HPLC-MS/MS Analysis

  • HPLC System: An Agilent 1290 Infinity II Series HPLC system or equivalent.[11]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for isoxanthopterin and the internal standard.

3.2.3. Data Analysis and Validation

  • Quantification: Calculate the concentration of isoxanthopterin using a calibration curve generated from standards of known concentrations.

  • Normalization: Normalize the isoxanthopterin concentration to the urinary creatinine level to account for variations in urine dilution.

  • Method Validation: Validate the method according to ICH guidelines for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[13]

Biomarker_Validation_Workflow start Urine Sample Collection centrifugation Centrifugation start->centrifugation dilution Dilution & Internal Standard Spiking centrifugation->dilution filtration Filtration dilution->filtration hplc_msms HPLC-MS/MS Analysis filtration->hplc_msms data_analysis Data Analysis & Quantification hplc_msms->data_analysis normalization Creatinine Normalization data_analysis->normalization validation Method Validation normalization->validation end Biomarker Level Determined validation->end

Caption: Experimental workflow for urinary biomarker validation.[14][15][16]

Therapeutic Potential of 7-Hydroxypteridine Derivatives

The unique structural features of 7-hydroxypteridine derivatives have made them a fertile ground for the development of novel therapeutic agents, particularly in the fields of oncology and immunology.

Anticancer Agents

Many pteridine derivatives have been investigated for their anticancer properties.[17] Their mechanism of action often involves the inhibition of key enzymes in cellular proliferation, such as dihydrofolate reductase (DHFR).[18][19] DHFR is crucial for the synthesis of nucleotides, and its inhibition leads to the arrest of DNA replication and cell death.[18] The 7-hydroxy group can play a significant role in the binding of these inhibitors to the active site of DHFR, influencing their potency and selectivity.

Table 2: Structure-Activity Relationship (SAR) of Selected Anticancer Pteridine Derivatives

CompoundR1R2TargetIC₅₀ (µM)Reference
Methotrexate -NH₂-CH₃DHFR0.01[18]
Pteridin-7(8H)-one derivative various aryl groups-MKN-45 cells4.32[2]
Furo[3,2-g]pteridine derivative various aryl groups-DHFR14.59% inhibition[17]
Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death.[20][21][22] Certain 7-hydroxypteridine derivatives exhibit favorable photophysical properties, including strong absorption in the visible region and efficient generation of singlet oxygen, making them promising candidates for PDT.[22][23]

The mechanism of action in PDT involves the excitation of the photosensitizer to a triplet state upon light absorption. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction) or participate in electron transfer reactions to produce other ROS (a Type I reaction).[13][20]

PDT_Mechanism PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Excited Singlet State) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Photosensitizer (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground singlet_O2 Singlet Oxygen (¹O₂) PS_triplet->singlet_O2 Energy Transfer (Type II) ROS Other Reactive Oxygen Species PS_triplet->ROS Electron Transfer (Type I) O2 Molecular Oxygen (³O₂) O2->singlet_O2 Cell_Death Cell Death singlet_O2->Cell_Death ROS->Cell_Death

Caption: Mechanism of action of photosensitizers in Photodynamic Therapy (PDT).[13][20]

Conclusion and Future Perspectives

7-Hydroxypteridine derivatives represent a class of molecules with profound biological significance. Their roles as essential enzyme cofactors, sensitive disease biomarkers, and promising therapeutic agents underscore their importance in both fundamental and applied biomedical research. The continued development of advanced analytical techniques will further refine their utility as diagnostic and prognostic tools. Moreover, a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the design of next-generation drugs with enhanced efficacy and selectivity. The exploration of their unique photophysical properties also holds promise for the development of novel photodynamic therapies. As our knowledge of the intricate roles of 7-hydroxypteridine derivatives expands, so too will their impact on human health and medicine.

References

  • Urinary pteridines as a discriminator of atherosclerotic risk in p
  • Oxidation of selected pteridine derivatives by mamalian liver xanthine oxidase and aldehyde ... PubMed.
  • Simultaneous determination of xanthopterin and isoxanthopterin in human urine by synchronous fluorescence spectroscopy. PubMed.
  • The Formation of 6-Hydroxy- and 7-Hydroxypteridines
  • New photosensitizers for photodynamic therapy. PMC.
  • Molybdenum cofactor biosynthesis. The figure illustrates the last steps...
  • Photodynamic therapy. Wikipedia.
  • In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PMC.
  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and It. CARM.es.
  • Biosynthesis and Insertion of the Molybdenum Cofactor. PMC.
  • Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine deriv
  • Separation and determination of 11 marker pteridines in human urine by liquid chromatography and fluorimetric detection.
  • A simple method for preparing 2-amino-4-hydroxy-6-formylpteridine, a precursor of the pteridine substrate of dihydroptero
  • A Comprehensive HPLC-MS-MS Screening Method for 77 New Psychoactive Substances, 24 Classic Drugs and 18 Related Metabolites in Blood, Urine and Oral Fluid. PubMed.
  • Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Tre
  • Photosensitizer (Inhibitors Agonists Modul
  • Photodynamic Therapy with Natural Photosensitizers: Bridging Oncology, Infectious Diseases, and Global Health. MDPI.
  • Clinical development of photodynamic agents and therapeutic applic
  • Porphyrins in photodynamic therapy - A search for ideal photosensitizers.
  • Molybdenum Cofactor | Research Notes by Sergey.
  • Molybdenum cofactor biosynthesis.
  • Simultaneous Determination of Xanthopterin and Isoxanthopterin in Human Urine by Synchronous Fluorescence Spectroscopy.
  • Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy. MDPI.
  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
  • Development of an HPLC-MS method for the determination of natural pteridines in tom
  • Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localiz
  • Current state of the art for enhancing urine biomarker discovery. PMC.
  • 2-Amino-4,6-dihydroxypyrimidine synthesis. ChemicalBook.
  • The workflow for urinary protein biomarker discovery (A) urine samples...
  • Investigation of urinary pteridine levels as potential biomarkers for noninvasive diagnosis of cancer. PubMed.
  • Workflow of identification and validation of urinary biomarkers for MBC.
  • Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents. MDPI.
  • A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Applic
  • Photosensitizers in photodynamic therapy. PubMed.
  • Therapeutic Potential of Pteridine Deriv
  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
  • Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activ
  • Therapeutic potential of pteridine derivatives: A comprehensive review.
  • Novel Automated Biomarker Discovery Work Flow for Urinary Peptidomics. PubMed.
  • Application Notes and Protocols for the Synthesis of 7-Hydroxydarutigenol. Benchchem.
  • Dihydrofolate reductase (DHFR) | Inhibitors. MedchemExpress.com.
  • An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
  • Urine Proteomics: A High Throughput Workflow.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

Sources

Thermodynamic Stability of Hydroxypteridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

Hydroxypteridine carboxylic acids, specifically 2-amino-4-hydroxypteridine-6-carboxylic acid (Pterin-6-carboxylic acid) and its isomers, represent a class of heterocyclic compounds critical to folate metabolism and antifolate drug design.[1] Their thermodynamic stability is governed by a complex interplay of prototropic tautomerism , solid-state lattice energy , and pH-dependent ionization .[1]

For the drug developer, these molecules present a "stability paradox": they are kinetically stable in the solid state due to robust intermolecular hydrogen bonding, yet thermodynamically labile in solution under oxidative stress or photolytic conditions. This guide dissects these parameters to enable rational formulation and handling.

Core Structural Moiety

The pteridine nucleus is an aromatic system composed of fused pyrimidine and pyrazine rings. The "hydroxy" nomenclature is historical; thermodynamically, the lactam (amide) tautomer predominates over the lactim (enol) form.

Thermodynamic Landscape: Tautomerism & Ionization

The Lactam-Lactim Equilibrium

The most critical thermodynamic variable for hydroxypteridines is the tautomeric state at the 4-position. While often drawn as 4-hydroxy (enol), experimental and computational evidence confirms the 4-oxo (lactam) form is the thermodynamic sink.[1]

  • 
    :  Density Functional Theory (DFT) calculations and solution-phase studies indicate the lactam form is approximately 6 kcal/mol  lower in energy than the lactim form in aqueous media.
    
  • Implication: In formulation, assuming the "hydroxy" structure for docking or solubility prediction will yield erroneous results. The species interacting with solvents and receptors is the 2-amino-4(3H)-pteridinone .[1]

Acid-Base Dissociation Constants (pKa)

Hydroxypteridine carboxylic acids are amphoteric.[1] Their solubility profile is dictated by three ionizable groups.

Table 1: Physicochemical Constants of Pterin-6-Carboxylic Acid

ParameterValue (Approx.)Structural AssignmentThermodynamic Significance
pKa 1 ~1.1Pyrazine Ring N1Protonation destabilizes the aromatic system; relevant only in strong acid.[1]
pKa 2 3.446-Carboxylic Acid (-COOH)Primary solubility handle.[1] At pH > 4, the molecule is mono-anionic (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

).
pKa 3 ~7.9 - 8.2Lactam N3-HDeprotonation yields the dianion.[1] Essential for high-concentration alkaline stock solutions.[1]
LogP -1.4Octanol/WaterHighly hydrophilic; poor membrane permeability without active transport.[1]
Solubility < 0.1 mg/mLNeutral species (pH 2-3)High crystal lattice energy prevents dissolution of the zwitterion/neutral form.

Degradation Pathways & Stability Mechanisms[3]

The thermodynamic stability of the core ring is compromised by two primary vectors: Photo-oxidation and Hydrolytic Ring Opening .

Mechanistic Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the irreversible degradation pathways.

PteridineStability cluster_solubility pH Dependent Solubility Lactam Lactam Tautomer (Thermodynamic Sink) Lactim Lactim Tautomer (High Energy) Lactam->Lactim Thermal Excited Excited State (Triplet) Lactam->Excited UV Light (hν) Lactim->Lactam Tautomerization ΔG ≈ -6 kcal/mol Degradant 6-Formylpterin / Oxidation Products Excited->Degradant O2 / ROS Neutral Neutral (Insoluble) Anion Mono-anion (Soluble) Neutral->Anion pH > 3.5

Figure 1: Thermodynamic equilibrium and degradation vector of Pterin-6-carboxylic acid. The green node represents the stable species in formulation.

Oxidative Instability

Pteridines are photosensitizers. Upon UV irradiation, they enter a triplet excited state capable of generating singlet oxygen (


).
  • Mechanism: Type II photo-oxidation.[1]

  • Critical Control: Solutions must be protected from light (amber glassware). In the presence of light and oxygen, the 5,8-double bond is susceptible to attack, leading to ring rupture or polymerization.

Experimental Methodologies

To validate thermodynamic parameters, standard protocols must be adapted for the low solubility of these compounds.

Protocol A: Determination of pKa via UV-Vis Spectrophotometry

Why this method? Potentiometric titration is unsuitable due to the compound's insolubility at low pH. Spectrophotometry allows detection at micromolar concentrations where the compound is soluble.

Reagents:

  • Buffer System: Britton-Robinson universal buffer (pH 2.0 – 12.0).[1]

  • Stock Solution: 1 mM Pterin-6-carboxylic acid in 10 mM NaOH (freshly prepared).

Step-by-Step Workflow:

  • Baseline Correction: Blank the spectrophotometer with buffer solutions at 0.5 pH unit intervals.

  • Sample Preparation: Spike 20 µL of Stock Solution into 2 mL of each buffer (Final conc: ~10 µM).

  • Equilibration: Vortex and let stand for 2 minutes at 25°C (thermostated).

  • Scan: Record spectra from 220 nm to 450 nm.

  • Data Analysis:

    • Identify isosbestic points (indicative of clean two-state equilibrium).[1]

    • Plot Absorbance at

      
       (approx. 360 nm) vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation to extract pKa.[1]

Protocol B: Tautomer Identification via 1H-NMR

Why this method? NMR provides direct structural evidence of the N-H proton characteristic of the lactam form.

Step-by-Step Workflow:

  • Solvent Choice: DMSO-

    
     is preferred over 
    
    
    
    to prevent rapid exchange of the amide proton, though solubility may be limiting.
  • Preparation: Prepare a saturated solution (~2 mg in 0.6 mL DMSO-

    
    ).
    
  • Acquisition:

    • Pulse sequence: Standard 1H with 30° pulse angle.

    • Scans: High number (e.g., 64 or 128) to improve S/N ratio.

  • Interpretation:

    • Lactam Signal: Look for a broad singlet > 11.0 ppm (N3-H).[1]

    • Absence of Signal: Lack of an O-H signal (typically sharper, variable shift) confirms the lactam dominance.

References

  • Schircks Laboratories. (2016).[2] Data Sheet: Pterin-6-carboxylic acid. Link

  • Soniat, M., et al. (2008). Theoretical Study on the Relative Energies of Neutral Pterin Tautomers. Pteridines, 19(4).[3]

  • FooDB. (2010).[4] Compound Summary: 2-Amino-4-hydroxy-6-pteridinecarboxylic acid.[1][4] Link

  • Williams, R. (2022).[5] pKa Data Compiled. Organic Chemistry Data. Link

  • Santa Cruz Biotechnology. Pterine-6-carboxylic acid Safety Data Sheet. Link

Sources

An In-depth Technical Guide to Tautomerism in 7-Hydroxypteridine-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in heterocyclic chemistry, directly impacting the physicochemical properties, biological activity, and therapeutic potential of molecules. This guide provides a comprehensive exploration of tautomerism in 7-hydroxypteridine-6-carboxylic acid, a key scaffold in numerous biological systems. We will dissect the theoretical underpinnings of its lactam-lactim equilibrium, detail the advanced experimental and computational methodologies for its characterization, and synthesize these findings to illuminate the implications for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking a deeper, field-proven understanding of this critical molecular behavior.

Introduction: The Dynamic Nature of Heterocyclic Scaffolds

Pteridine derivatives are a class of nitrogen-rich bicyclic heterocycles ubiquitous in nature, forming the core of essential cofactors and signaling molecules like folic acid and biopterin.[1][2] Their chemical behavior and biological function are intricately linked to their structural dynamics, chief among them being tautomerism. Tautomers are constitutional isomers that exist in a rapid equilibrium, typically involving the migration of a proton.[3][4] This is not to be confused with resonance, where only the distribution of electrons differs in a single, static molecule.[5]

The tautomeric state of a molecule can govern its fundamental properties, including acidity (pKa), lipophilicity, hydrogen bonding capacity, and molecular geometry. Consequently, it dictates how a molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket, and influences its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[6]

This guide focuses on This compound , a molecule that exemplifies the critical lactam-lactim tautomerism characteristic of hydroxypteridines. Understanding which tautomeric form predominates under physiological conditions is paramount for designing effective therapeutic agents based on this scaffold.

Theoretical Framework: The Lactam-Lactim Equilibrium

The principal tautomeric relationship in this compound is the equilibrium between the lactam (keto) and lactim (enol) forms. This involves the migration of a proton between the oxygen atom at the C7 position and the nitrogen atom at the N8 position of the pteridine ring.

  • Lactim Form (7-hydroxy): This form contains a hydroxyl (-OH) group attached to the C7 carbon, rendering this part of the molecule aromatic. It is often referred to as the "enol" tautomer.

  • Lactam Form (7-oxo): This form features a carbonyl (C=O) group at the C7 position, with the proton residing on the adjacent N8 nitrogen. This is the "keto" or "amide" tautomer.

The position of this equilibrium is not fixed; it is a dynamic process influenced by several factors:

  • Solvent Polarity: Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions. For many heterocyclic systems like 2-pyridone, the lactam form is favored in polar solvents.[7]

  • pH: The ionization state of the molecule, particularly the carboxylic acid group and the basic nitrogen atoms of the pteridine ring, can significantly shift the equilibrium.

  • Intrinsic Stability: The inherent electronic and steric properties of the molecule, including the influence of the 6-carboxylic acid group, determine the baseline energy difference between the tautomers. Computational studies on related pterins consistently show that the lactam tautomer is the lowest energy and most stable structure in aqueous media.[8]

Tautomerism cluster_lactim Lactim Form (7-Hydroxy) cluster_lactam Lactam Form (7-Oxo) Lactim This compound Lactam 7-Oxo-7,8-dihydropteridine-6-carboxylic acid Lactim->Lactam Proton Transfer (H⁺ Migration)

Caption: Workflow for the integrated study of tautomerism.

Data Summary & Interpretation

The predominance of a specific tautomer is highly dependent on its environment. Based on extensive studies of related pteridine and pyridone systems, a general trend can be established.

Parameter Lactim (7-Hydroxy) Form Lactam (7-Oxo) Form Rationale / Reference
Stability (Gas Phase) Often comparable or slightly less stableGenerally comparableIntrinsic stability is close, but can favor one form based on subtle electronic effects. [9]
Stability (Aqueous Sol.) Less favoredStrongly Favored The lactam form has a larger dipole moment and is better solvated by polar water molecules. [1][7]
¹³C NMR Shift (C7) ~150-160 ppm~160-170 ppm The C7 carbon is a carbonyl in the lactam form, resulting in a significant downfield shift. [10]
UV-Vis λmax Shorter WavelengthLonger Wavelength The extended conjugation and carbonyl chromophore in the lactam form shift absorption to the red. [11]

These data collectively indicate that in aqueous, physiological environments, This compound is expected to exist predominantly in its lactam (7-oxo) tautomeric form .

Implications for Drug Development and Biological Function

The tautomeric state of a pteridine derivative is not an academic curiosity; it is a critical determinant of its biological efficacy and drug-like properties.

  • Receptor Binding and Enzyme Inhibition: The geometry and hydrogen bonding capabilities of the lactam and lactim forms are distinct. The lactam form presents a hydrogen bond donor (N8-H) and a hydrogen bond acceptor (C7=O), whereas the lactim form has a donor (O-H) and an acceptor (N8). Only the tautomer that is shape-complementary and presents the correct array of hydrogen bond donors/acceptors will bind effectively to a biological target. A drug designed to bind as the lactim form will be ineffective if the molecule exists as the lactam form in vivo. [6]

  • Physicochemical Properties:

    • pKa: The acidity of the N-H proton in the lactam form differs from the O-H proton in the lactim form, affecting the molecule's ionization state at physiological pH (7.4).

    • Solubility & Permeability: The greater polarity of the lactam tautomer generally leads to higher aqueous solubility but may reduce passive diffusion across cell membranes (permeability). This balance is a cornerstone of drug design.

  • Metabolic Stability: The reactivity of the two tautomers can differ. One form may be more susceptible to metabolic enzymes (e.g., oxidation by Cytochrome P450s), affecting the drug's half-life and potential for generating reactive metabolites.

Conclusion

The tautomerism of this compound is a dynamic equilibrium between its lactam (7-oxo) and lactim (7-hydroxy) forms. While both exist, a convergence of experimental evidence and theoretical calculations on analogous systems strongly suggests that the lactam tautomer is the predominant species in polar, aqueous environments relevant to biological systems. [1][8]This understanding is fundamental for professionals in drug development, as the dominant tautomeric form dictates the molecule's interactions with biological targets and its overall pharmacokinetic profile. Accurate characterization of tautomerism using a combined approach of high-resolution spectroscopy and computational chemistry is therefore not merely a characterization step but a foundational pillar of rational drug design.

References

  • Catalán, J., Pérez, P., & de Paz, J. L. G. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. Available at: [Link]

  • Nekkanti, S., & Martin, C. B. (2015). Theoretical study on the relative energies of cationic pterin tautomers. ResearchGate. Available at: [Link]

  • Soniat, M., & Martin, C. B. (n.d.). Lactim (left) and lactam (right) structures of pterins. ResearchGate. Available at: [Link]

  • Jones, G., & Yan, H. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3288. Available at: [Link]

  • Xiong, W., & Zanni, M. T. (2018). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. Proceedings of the National Academy of Sciences, 115(31), 7932-7937. Available at: [Link]

  • LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

  • Shegazi, A. A., & Abdel-Karim, O. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1542. Available at: [Link]

  • Terrier, F., Le Guevel, E., Dosnon, C., & Buncel, E. (2004). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Chemical Communications, (2), 220-221. Available at: [Link]

  • Shegazi, A. A., & Abdel-Karim, O. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available at: [Link]

  • Asiri, A. M., & El-Daly, S. A. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[11][10]hiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e]t[11][10]hiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(11), o590-o594. Available at: [Link]

  • askIITians. (n.d.). What is Lactam Lactim Tautomerism?. askIITians. Available at: [Link]

  • Shegazi, A. A., & Abdel-Karim, O. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. Available at: [Link]

  • Zahedi, E., & Garakyaraghi, M. R. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Structure: THEOCHEM, 909(1-3), 51-57. Available at: [Link]

  • Kuzmin, A. V., & Volochaev, N. S. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(23), 15286. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Soniat, M., & Martin, C. B. (2013). Theoretical Study on the Relative Energies of Neutral Pterin Tautomers. PTERIDINES, 19(1). Available at: [Link]

  • OpenStax. (n.d.). 22.1 Keto–Enol Tautomerism. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Roy, K., & Kar, S. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv. Available at: [Link]

Sources

Pteridine Derivatives: A Technical Guide to Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Pteridine Scaffold

In the landscape of medicinal chemistry, the pteridine ring system (pyrimido[4,5-b]pyrazine) stands as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Historically anchored by antifolates like Methotrexate, the utility of pteridine derivatives has expanded significantly into kinase inhibition, anti-inflammatory agents, and anti-infectives.

This guide provides a technical deep-dive for drug discovery professionals, moving beyond basic textbook descriptions to focus on the synthetic modularity , structure-activity relationships (SAR) , and experimental validation of pteridine building blocks.

Structural Logic & Synthetic Versatility[1]

The pteridine core offers four distinct vectors for substitution (positions 2, 4, 6, and 7), allowing medicinal chemists to fine-tune electronic properties, solubility, and target specificity.

The Core Building Blocks

Effective drug design often relies on "late-stage functionalization." Rather than building the ring system de novo for every analog, chemists utilize halogenated or activated pteridine building blocks.

Building BlockKey ReactivityApplication
2-Amino-4-chloropteridine SNAr at C4Introduction of amine side chains (e.g., for kinase hinge binding).
6-Chloropteridine Pd-catalyzed coupling (Suzuki, Sonogashira)Extension of the scaffold into the solvent-exposed region of the binding pocket.
2,4-Diamino-6-bromomethylpteridine Nucleophilic substitutionSynthesis of classical antifolates (linkage to p-aminobenzoic acid analogs).
6,7-Dimethylpteridine Oxidation to carboxylic acidsPrecursors for amide coupling to solubilizing tails.
Synthetic Pathways Visualization

The following diagram outlines the primary routes to constructing and functionalizing the pteridine core, contrasting de novo assembly (Isay) with functionalization strategies.

PteridineSynthesis cluster_legend Legend Pyrimidine 4,5-Diaminopyrimidine PteridineCore Pteridine Core Pyrimidine->PteridineCore Isay Condensation (Regioselectivity issues) Dicarbonyl 1,2-Dicarbonyl (Glyoxal/Diketone) Dicarbonyl->PteridineCore Nitroso 5-Nitroso-6-aminopyrimidine Nitroso->PteridineCore Timmis Reaction (Regiospecific) ActiveMethylene Active Methylene ActiveMethylene->PteridineCore Halogenated Halo-Pteridine (Building Block) PteridineCore->Halogenated Activation PdCoupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Halogenated->PdCoupling SnAr SnAr Displacement Halogenated->SnAr FinalDrug Functionalized Drug Candidate PdCoupling->FinalDrug SnAr->FinalDrug key1 Starting Material key2 Core Scaffold key3 Reaction Type

Figure 1: Strategic routes for Pteridine synthesis. The Isay condensation is the classic route, while the Timmis reaction offers better regiocontrol. Modern discovery relies heavily on functionalizing halogenated cores.

Therapeutic Applications & Mechanisms[3][4]

Antifolates (Oncology & Autoimmune)

The most established application of pteridines is the inhibition of folate metabolism. By mimicking the structure of dihydrofolate, these compounds competitively inhibit Dihydrofolate Reductase (DHFR).

  • Mechanism: Inhibition of DHFR prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), starving the cell of the methyl donors required for thymidylate and purine synthesis. This induces "thymineless death" in rapidly dividing cells.

  • Key Drugs: Methotrexate, Pemetrexed, Pralatrexate.[1]

Kinase Inhibitors (Targeted Therapy)

Recent SAR studies have repurposed the pteridine scaffold as an ATP-mimetic. The N1 and N3 nitrogens, along with the C2-amino group, form a critical hydrogen-bonding triad that interacts with the "hinge region" of kinase domains.

  • Targets: EGFR, PI3K, mTOR, PLK1.

  • Design Strategy: Bulky hydrophobic groups at C6/C7 occupy the kinase selectivity pocket, while solubilizing groups extend towards the solvent interface.

Mechanism of Action: The Folate Trap

FolatePathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF Reduction dTMP dTMP (DNA Synthesis) THF->dTMP Methyl Donor dUMP dUMP dUMP->dTMP Methylation DHFR DHFR TS Thymidylate Synthase MTX Methotrexate (Pteridine) MTX->DHFR Inhibits

Figure 2: The critical blockade of DHFR by pteridine-based antifolates results in the cessation of DNA synthesis.

Experimental Protocols

Protocol A: General Synthesis via Isay Condensation

This protocol describes the synthesis of a 6,7-diphenylpteridine derivative, a common lipophilic core.

Rationale: The Isay condensation is the most direct method to form the pteridine ring from readily available pyrimidine precursors.

  • Reagents:

    • 4,5-Diaminopyrimidine sulfate (10 mmol)

    • Benzil (1,2-diphenylethane-1,2-dione) (10 mmol)

    • Ethanol (50 mL)

    • Sodium acetate (20 mmol) (Buffer to neutralize sulfate salt)

  • Procedure:

    • Suspend 4,5-diaminopyrimidine sulfate in Ethanol in a round-bottom flask.

    • Add Sodium acetate dissolved in a minimum amount of water.

    • Add Benzil.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Cool to room temperature. The product usually precipitates.

    • Filter the solid and wash with cold water (to remove salts) and cold ethanol.

    • Purification: Recrystallize from DMF/Ethanol or acetic acid.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the diamine protons and the appearance of aromatic multiplets from the phenyl rings.

    • Mass Spec: Confirm [M+H]+ peak.

Protocol B: DHFR Inhibition Assay (Enzymatic)

A self-validating system to confirm biological activity of synthesized derivatives.

Rationale: This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the conversion of DHF to THF.

  • Reagents:

    • Recombinant Human DHFR (Sigma or equivalent).

    • Dihydrofolate (DHF) substrate (freshly prepared in buffer).

    • NADPH (Cofactor).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

  • Procedure:

    • Blank: Buffer + NADPH + DHFR (No substrate).

    • Control: Buffer + NADPH + DHFR + DHF (Max velocity).

    • Test: Buffer + NADPH + DHFR + Test Compound (incubate 10 min at 25°C) + DHF.

    • Measure Absorbance at 340 nm kinetically for 5 minutes.

  • Data Analysis:

    • Calculate the slope (Rate,

      
      ).
      
    • 
      .
      
    • Determine IC50 using non-linear regression (GraphPad Prism).

Comparative Analysis of Approved Pteridine Drugs

The following table highlights how minor structural modifications to the pteridine core dictate the therapeutic indication.

Drug NamePrimary TargetIndicationStructural Feature (SAR)
Methotrexate DHFRCancer, RA, Psoriasis2,4-diamino substitution mimics substrate; Glutamate tail aids cellular retention.
Pemetrexed TS / DHFR / GARFTMesothelioma, NSCLCPyrrolo[2,3-d]pyrimidine scaffold (bio-isostere of pteridine) enhances TS inhibition.
Triamterene ENaC (Sodium Channel)Hypertension / Edema2,4,7-triamino-6-phenylpteridine. Lipophilic phenyl group prevents transport into cancer cells, localizing effect to kidney tubules.
Sapropterin PAH (Cofactor)PKU (Genetic Disorder)Synthetic form of BH4 (Tetrahydrobiopterin). Reduced pteridine ring (non-aromatic) is essential for redox cofactor activity.

Future Outlook: Beyond Antifolates

The future of pteridine chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently exploring pteridine-based kinase inhibitors as the "warhead" ligand linked to E3 ligase recruiters. The rigidity of the pteridine core makes it an excellent scaffold for fragment-based drug discovery (FBDD), where small, low-affinity pteridine fragments are evolved into high-potency leads.

References

  • A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2022). Link

  • Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews. (2018). Link

  • Comparative routes to 7-carboxymethyl-pterin: A useful medicinal chemistry building block. Pteridines. (2022).[2] Link

  • Pushing at the Boundaries of Pterin Chemistry. Molecules. (2024). Link

  • Dihydrofolate reductase inhibitors among pteridine and furo[3,2-g] pteridine derivatives. Zaporozhye Medical Journal. (2021). Link

  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E. International Journal of Molecular Sciences. (2023).[3] Link

Sources

Methodological & Application

Application Notes and Protocols for the Fluorescence Detection of Hydroxypteridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorescent World of Pteridines

Pteridines are a class of nitrogen-containing heterocyclic compounds that are ubiquitous in biological systems. They are involved in a myriad of critical metabolic pathways, acting as pigments, enzyme cofactors, and signaling molecules.[1] The hydroxypteridines, a prominent subgroup, are of particular interest to researchers, scientists, and drug development professionals due to their intrinsic fluorescence and their roles as biomarkers in various pathological states.[2] Notably, elevated levels of certain pteridines, such as neopterin, are indicative of cellular immune system activation and are associated with infections, autoimmune disorders, and malignancies.[3]

The unique fluorescent properties of the oxidized forms of many hydroxypteridines provide a highly sensitive and selective means of detection and quantification.[4] This is in stark contrast to their reduced forms (dihydro- and tetrahydro-pteridines), which are often non-fluorescent. This key difference is the foundation of many analytical protocols, which frequently involve an oxidation step to convert the entire pteridine pool in a sample to a fluorescent state for measurement.[5]

This technical guide provides an in-depth exploration of the principles and protocols for the fluorescence detection of hydroxypteridines. It is designed to equip researchers with the foundational knowledge and practical methodologies to accurately measure these important biomolecules in various matrices.

Core Principles of Hydroxypteridine Fluorescence

The fluorescence of hydroxypteridines is governed by their chemical structure, specifically the conjugated system of pyrimidine and pyrazine rings.[6] Upon absorbing light at a specific excitation wavelength, the molecule is promoted to an excited electronic state. It then rapidly returns to its ground state, emitting the absorbed energy as a photon of light at a longer wavelength (the emission wavelength).

A critical aspect of hydroxypteridine analysis is the differential fluorescence of their various redox states.[6]

  • Oxidized Pteridines: Fully oxidized hydroxypteridines (e.g., neopterin, biopterin, xanthopterin) are highly fluorescent.

  • Reduced Pteridines: The dihydro- and tetrahydro- forms (e.g., 7,8-dihydroneopterin, tetrahydrobiopterin) are typically non-fluorescent or exhibit very weak fluorescence.

This principle is visualized in the workflow below, where non-fluorescent reduced pteridines are chemically oxidized to their strongly fluorescent counterparts prior to detection.

G Reduced Reduced Pteridines (e.g., 7,8-Dihydroneopterin) (Non-Fluorescent) Oxidation Chemical Oxidation (e.g., Iodine, MnO₂) Reduced->Oxidation Oxidized Oxidized Pteridines (e.g., Neopterin) (Fluorescent) Total_Oxidized Total Oxidized Pteridines (Highly Fluorescent) Oxidation->Total_Oxidized Detection Fluorescence Detection (HPLC-FLD, Spectrofluorometer) Total_Oxidized->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for total pteridine fluorescence analysis.

Spectroscopic Properties of Common Hydroxypteridines

The selection of appropriate excitation and emission wavelengths is paramount for sensitive and selective detection. The following table summarizes the typical fluorescence maxima for several common hydroxypteridines. It is important to note that these values can be influenced by pH and solvent composition.

HydroxypteridineExcitation Max (nm)Emission Max (nm)Reference(s)
Neopterin353438[7][8]
Biopterin350-355440-450[9]
Xanthopterin386456[10]
Isoxanthopterin345410[11]
Pterin-6-carboxylic acid~360~450[12]

Protocols for Hydroxypteridine Analysis

The successful analysis of hydroxypteridines hinges on meticulous sample handling, preparation, and the use of optimized analytical conditions. Due to their sensitivity to light, heat, and oxidation, it is crucial to protect samples from light and store them at low temperatures (ideally -80°C) until analysis.[5]

Protocol 1: Quantification of Neopterin in Human Urine by HPLC with Fluorescence Detection

This protocol details a robust method for measuring neopterin, a key biomarker of immune activation, in urine samples.[7][8]

1. Materials and Reagents:

  • Neopterin standard (≥98% purity)

  • Creatinine standard

  • HPLC-grade methanol and acetonitrile

  • Potassium phosphate monobasic and dibasic

  • Deionized water (18.2 MΩ·cm)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Centrifugal filters (0.22 µm)

2. Preparation of Standards and Samples:

  • Neopterin Stock Solution (1 mg/mL): Dissolve 10 mg of neopterin in 10 mL of 0.1 M NaOH. This stock is stable for several weeks when stored at 4°C in the dark.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 1000 ng/mL.[7]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Dilute the urine 1:100 with deionized water.[8]

    • Filter the diluted sample through a 0.22 µm centrifugal filter before injection.

3. HPLC-Fluorescence Detection (HPLC-FLD) Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: 15 mM potassium phosphate buffer (pH 7.0) containing 2.5% methanol.[7]

  • Flow Rate: 1.0 mL/min (isocratic elution).[7]

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation: 353 nm

    • Emission: 438 nm[7][8]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the neopterin standards against their concentration.

  • Determine the concentration of neopterin in the urine samples from the calibration curve.

  • To account for variations in urine dilution, it is common practice to normalize the neopterin concentration to the creatinine concentration in the same sample. Creatinine can be measured using a UV detector at 235 nm.[7] The results are typically expressed as µmol of neopterin per mol of creatinine.

G start Start: Urine Sample Collection store Store at -20°C or -80°C (Protect from Light) start->store thaw Thaw and Vortex Sample store->thaw dilute Dilute 1:100 with Deionized Water thaw->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject 20 µL into HPLC System filter->inject separate Isocratic Separation on C18 Column (15 mM Phosphate Buffer pH 7.0 with 2.5% Methanol) inject->separate detect Fluorescence Detection (Ex: 353 nm, Em: 438 nm) separate->detect quantify Quantify Neopterin Peak Area detect->quantify normalize Normalize to Creatinine Level quantify->normalize end End: Report Result (µmol Neopterin/mol Creatinine) normalize->end

Caption: Workflow for urinary neopterin analysis by HPLC-FLD.

Protocol 2: Analysis of Total Biopterin and Neopterin in Cerebrospinal Fluid (CSF)

This protocol is designed for the simultaneous measurement of total biopterin and neopterin in CSF, a critical analysis for diagnosing certain metabolic disorders.[5] It incorporates an oxidation step to convert the non-fluorescent reduced forms to their fluorescent counterparts.

1. Materials and Reagents:

  • Biopterin and Neopterin standards

  • Manganese dioxide (MnO₂)

  • Perchloric acid (HClO₄)

  • HPLC-grade solvents

  • Deionized water

2. Preparation of Standards and Samples:

  • Stock Standards: Prepare individual stock solutions of biopterin and neopterin in 0.1 M HCl. Store aliquots at -80°C.[5]

  • Working Standards: Prepare mixed working standards in an artificial CSF matrix.[5]

  • Sample Preparation:

    • Collect CSF and immediately protect it from light and freeze at -80°C.

    • To a 100 µL aliquot of CSF, add 10 µL of a 1 mg/mL suspension of MnO₂ in water.[13]

    • Vortex the mixture for 30 seconds to facilitate the oxidation of reduced pteridines.

    • Centrifuge at 10,000 x g for 5 minutes to pellet the MnO₂.

    • Transfer the supernatant to a clean tube.

    • For protein precipitation (optional but recommended), add an equal volume of 0.6 M HClO₄, vortex, and centrifuge.

    • Filter the final supernatant through a 0.22 µm filter before injection.

3. HPLC-FLD Conditions:

  • HPLC System: As in Protocol 1.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is often preferred for separating multiple pteridines. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Settings: A programmed wavelength change may be necessary to optimize detection for both analytes, or a compromise wavelength can be used.

    • Ex: 350 nm, Em: 450 nm

4. Data Analysis:

  • Similar to Protocol 1, use a calibration curve to quantify the concentrations of total biopterin and neopterin in the CSF samples.

Application in Drug Development: Dihydrofolate Reductase (DHFR) Inhibitor Screening

The fluorescence of pteridines is also a valuable tool in drug discovery, particularly in the development of enzyme inhibitors. Dihydrofolate reductase (DHFR) is a key enzyme in nucleotide synthesis and a well-established target for anticancer and antimicrobial drugs.[14] DHFR catalyzes the reduction of 7,8-dihydrofolate (a pteridine derivative) to 5,6,7,8-tetrahydrofolate.

While many DHFR assays monitor the decrease in NADPH fluorescence, a more direct and highly sensitive method involves using a pteridine substrate like 7,8-dihydrobiopterin and measuring the formation of the product.[15]

Principle of the DHFR Fluorometric Assay

This assay leverages the fact that the product of the DHFR reaction with 7,8-dihydrobiopterin, which is tetrahydrobiopterin, can be oxidized to the highly fluorescent pterin.[15] In the presence of a DHFR inhibitor, the rate of this reaction is reduced, leading to a lower fluorescence signal.

G cluster_reaction Enzymatic Reaction DHB 7,8-Dihydrobiopterin (Substrate, Weakly Fluorescent) DHFR DHFR Enzyme DHB->DHFR NADPH NADPH NADPH->DHFR THB Tetrahydrobiopterin (Product, Non-Fluorescent) DHFR->THB NADP NADP+ DHFR->NADP Oxidation Alkaline Iodine Oxidation THB->Oxidation Inhibitor Potential Inhibitor Inhibitor->DHFR Blocks Reaction Pterin Pterin (Highly Fluorescent) Oxidation->Pterin Detection Fluorescence Measurement Pterin->Detection

Caption: Fluorometric assay for screening DHFR inhibitors.

This assay is highly sensitive, capable of detecting enzyme activity in low abundance, and is amenable to high-throughput screening formats for identifying novel drug candidates.[15][16]

Troubleshooting and Technical Considerations

1. Analyte Stability:

  • Issue: Reduced pteridines are highly susceptible to oxidation.

  • Solution: Work quickly, on ice, and protect samples from light. For analysis of reduced forms, add stabilizing agents like dithiothreitol (DTT) to samples and standards.[17][18] Avoid multiple freeze-thaw cycles.

2. Fluorescence Quenching:

  • Issue: The fluorescence intensity can be decreased by various substances in the sample matrix or buffer, a phenomenon known as quenching.[9]

  • Solution: Be mindful of buffer components; for instance, phosphate and acetate can quench the fluorescence of some pterins.[9] Diluting the sample can sometimes mitigate matrix effects. If quenching is suspected, perform a standard addition experiment.

3. Chromatographic Issues:

  • Issue: Poor peak shape (fronting, tailing) or inadequate separation of pteridine isomers.

  • Solution: Ensure the sample is dissolved in the initial mobile phase. For peak tailing, adjusting the mobile phase pH or ionic strength can help. If isomers co-elute, consider a different column chemistry (e.g., HILIC) or modify the mobile phase gradient.[19]

4. Low Signal Intensity:

  • Issue: The fluorescence signal is weak or undetectable.

  • Solution: Verify that the excitation and emission wavelengths on the detector are correctly set for the target analyte. Ensure that the oxidation step (if used) was complete. Check for potential quenching effects.[20]

Conclusion

Fluorescence detection offers a powerful combination of sensitivity and selectivity for the analysis of hydroxypteridines. By understanding the fundamental principles of their fluorescence and implementing robust, optimized protocols, researchers can accurately quantify these vital biomolecules. From serving as crucial clinical biomarkers to enabling high-throughput drug screening, the applications of hydroxypteridine fluorescence detection continue to expand, providing invaluable insights for both basic research and therapeutic development.

References

  • Whiteley, J. M., & Duch, D. S. (1985). A sensitive high-performance liquid chromatographic-fluorometric assay for dihydrofolate reductase in adult rat brain, using 7,8-dihydrobiopterin as substrate. Analytical Biochemistry, 145(1), 78–84.
  • Rothenberg, S. P., & Iqbal, M. P. (1987). A novel fluorometric assay for quantitative analysis of dihydrofolate reductase activity in biological samples. Journal of Biochemical and Biophysical Methods, 14(6), 335–342.
  • Lee, W. Y., & Chen, H. W. (1999). Pteridine analysis in urine by capillary electrophoresis using laser-induced fluorescence detection. Analytical Chemistry, 71(7), 1265–1269.
  • Reddy, J. A., & Low, P. S. (1997). A recording fluorometric assay for dihydrofolate reductase. Analytical Biochemistry, 247(2), 268–270.
  • Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin.
  • Moussa, F., et al. (2014). Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid. ACS Chemical Neuroscience, 5(7), 533–541.
  • BenchChem. (2025).
  • Chemistry in New Zealand. (2021).
  • Hyland, K., et al. (2014).
  • Kadioglu, Y., & Eken, A. (2022). Determination of neopterin in urine of industrial workers by HPLC. Anais da Academia Brasileira de Ciências, 94(suppl 4).
  • BenchChem. (2025).
  • Rasmussen, A. M., et al. (2022). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II. Metabolites, 12(5), 389.
  • Eken, A., et al. (2022). Determination of neopterin in urine of industrial workers by HPLC.
  • Lque, M., et al. (2021). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 22(21), 11599.
  • Tomšíková, H., et al. (2013). Determination of pteridines in biological samples with an emphasis on their stability. Bioanalysis, 5(18), 2307–2326.
  • Thomas, A. H., et al. (2004). Quenching of the fluorescence of pterin derivatives by anions. Photochemical & Photobiological Sciences, 3(2), 164–169.
  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric).
  • Moussa, F., et al. (2014). Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid.
  • Li, L., et al. (2019). Metabolic inhibitor screening identifies dihydrofolate reductase as an inducer of the tumor immune escape mediator CD24. Journal of Biological Chemistry, 294(46), 17482–17491.
  • Lque, M., et al. (2021).
  • Hyland, K., et al. (2014). Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid.
  • Lillo, M. P., et al. (2022). Intrinsic Fluorometric Reporters of Pteridine Reductase 1, a Target for Antiparasitic Agents. International Journal of Molecular Sciences, 23(9), 5108.
  • de Oliveira, G. G., et al. (2004). Urinary neopterin quantification by reverse-phase high-performance liquid ultraviolet chromatography with detection.
  • National Center for Biotechnology Inform
  • TDR, et al. (2011). Development and validation of a cytochrome c-coupled assay for pteridine reductase 1 and dihydrofolate reductase-thymidylate synthetase from Trypanosoma brucei. Analytical Biochemistry, 417(2), 221–229.
  • CymitQuimica. (n.d.). CAS 529-69-1: Isoxanthopterin.
  • BenchChem. (n.d.).
  • Medium. (2021). Real examples of Graphviz.
  • Reade, S., et al. (2020). High-Throughput Urinary Neopterin-to-Creatinine Ratio Monitoring of Systemic Inflammation.
  • Rasmussen, A. M., et al. (2022). Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model – Part II. PMC.
  • Gieseg, S. P., et al. (2018).
  • Eken, A., et al. (2022). Determination of neopterin in urine of industrial workers by HPLC.
  • BenchChem. (2025).
  • Applied Photophysics. (n.d.).
  • Das, A., et al. (2016). Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes. Redox Biology, 8, 339–344.
  • Basicmedical Key. (2025).
  • Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra.
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
  • Di Francesco, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Mao, H., et al. (2003). Measurement of Enzyme Kinetics Using a Continuous-Flow Microfluidic System. Analytical Chemistry, 75(9), 2081–2087.
  • Chad's Blog. (2021). Building diagrams using graphviz.
  • S, S., et al. (2015). Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors. PLoS ONE, 10(7), e0131236.
  • Liu, Y., et al. (2012). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. Journal of Fluorescence, 22(4), 1145–1150.
  • Hur, J., & Lee, B. M. (2010). Characterization of DOM as a function of MW by fluorescence EEM and HPLC-SEC using UVA, DOC, and fluorescence detection.
  • LibreTexts. (2013).
  • ResearchGate. (n.d.).
  • ChemRxiv. (2023). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts.
  • Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • BOC Sciences. (n.d.). Fluorescent Quenchers - Probes.

Sources

Using 7-Hydroxypteridine-6-carboxylic acid as a pteridine standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the analytical utilization of 7-Hydroxypteridine-6-carboxylic acid (specifically the pterin derivative, often designated as 7-Hydroxy-pterin-6-carboxylic acid or a related congener depending on the specific synthesis).

In drug development and metabolic profiling, this compound serves two critical roles:

  • A Metabolic Marker: It is the specific oxidation product of Pterin-6-carboxylic acid (P6C) catalyzed by Xanthine Oxidase (XO) .

  • A Photodegradation Standard: It represents a terminal oxidation state of antifolates (like Methotrexate) and Folic Acid under UV stress.

Utilizing this compound as a Reference Standard in Metabolic Profiling and Impurity Analysis

Introduction & Scientific Context

The analysis of pteridines is complicated by their low solubility, high polarity, and sensitivity to light. This compound (7-HPCA) is of particular interest in toxicology and pharmacology because it represents a "metabolic dead-end" or a stable oxidation product.

In biological systems, Pterin-6-carboxylic acid (P6C) is often formed via the photodegradation of Folic Acid or the cleavage of Methotrexate. P6C is subsequently a substrate for Xanthine Oxidase (XO) , which hydroxylates the C7 position to form 7-HPCA. Therefore, 7-HPCA is a direct reporter of oxidative stress and XO activity in pteridine pathways.

Nomenclature Alert: Researchers often confuse "Pteridine" and "Pterin" nomenclature.

  • Pteridine: The bicyclic heteroaromatic core (Pyrazino[2,3-d]pyrimidine).

  • Pterin: 2-amino-4-oxo-pteridine.[1][2][3]

  • Target Molecule: This guide assumes the standard biological metabolite: 2-amino-4-oxo-7-hydroxypteridine-6-carboxylic acid . Ensure your CAS number corresponds to the correct hydroxylation state.

Mechanism of Action & Formation[4]

The following pathway illustrates the formation of 7-HPCA from Folic Acid degradation and subsequent enzymatic oxidation. This pathway is critical for researchers studying the stability of folate-based drugs or XO inhibitors (like Allopurinol).

PteridinePathway FolicAcid Folic Acid / MTX P6C Pterin-6-Carboxylic Acid (P6C) FolicAcid->P6C UV Photolysis or CPG2 Cleavage HPCA 7-Hydroxy-Pterin- 6-Carboxylic Acid (7-HPCA) P6C->HPCA Oxidative Hydroxylation (at C7) XO Enzyme: Xanthine Oxidase XO->P6C Catalysis

Figure 1: The metabolic and degradation pathway leading to 7-HPCA. Xanthine Oxidase catalyzes the specific hydroxylation at the C7 position.

Physicochemical Properties & Handling[6][7][8]

Pteridines are notoriously difficult to handle due to poor solubility in neutral aqueous buffers.

PropertyCharacteristicOperational Implication
Solubility Insoluble in water/alcohol.Must dissolve in 0.1 M NaOH or KOH.
Fluorescence Strong fluorescence.pH-dependent. Max intensity usually in basic pH.
pKa Multiple (Amine, Amide, COOH).Retention time shifts drastically with mobile phase pH.
Stability Light Sensitive.CRITICAL: Prepare all solutions in amber glass; work under yellow light.
Experimental Protocols
Protocol A: Preparation of Primary Stock Standard

Rationale: Pteridines aggregate in neutral water. Base dissolution ensures ionization of the carboxylic acid and the phenol/lactam tautomer, guaranteeing true solution.

  • Weighing: Accurately weigh 1.0 mg of 7-HPCA reference standard into a 10 mL amber volumetric flask.

  • Dissolution: Add 2.0 mL of 0.1 M NaOH . Sonicate for 5 minutes. The solution should turn clear/yellow.

    • Note: Do not use heat, as this may promote decarboxylation.

  • Dilution: Bring to volume with deionized water (final concentration: 0.1 mg/mL in 0.02 M NaOH).

  • Storage: Aliquot into cryovials and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: HPLC-FLD Analytical Method

Rationale: Fluorescence detection (FLD) provides 100-1000x higher sensitivity than UV for pteridines and eliminates interference from non-fluorescent matrix components.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3-5 µm). A "Polar Embedded" C18 is recommended to retain the polar carboxylic acid.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 6.0.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for polarity)

    • 2-15 min: 0% -> 20% B

    • 15-20 min: 20% -> 0% B

  • Detection (FLD):

    • Excitation: 360 nm

    • Emission: 450 nm

    • Self-Validation Step: Perform a spectral scan on your specific detector. 7-hydroxylation often causes a bathochromic shift (red shift) compared to P6C.

Protocol C: Xanthine Oxidase Activity Assay

Rationale: 7-HPCA is the product of XO acting on P6C. This assay measures XO activity by tracking the appearance of the 7-HPCA peak.

  • Substrate Prep: Prepare 100 µM Pterin-6-carboxylic acid (P6C) in 50 mM Tris-HCl (pH 7.5).

  • Enzyme Mix: Add Xanthine Oxidase (bovine milk source) to the substrate solution.

  • Incubation: Incubate at 37°C.

  • Sampling: At t=0, 15, 30, 60 min, remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL of ice-cold 0.1 M HCl (Acid quench stops the enzyme and precipitates proteins).

  • Analysis: Centrifuge at 10,000 x g for 5 min. Inject supernatant into HPLC (Protocol B).

    • Result: You will observe the decrease of the P6C peak and the linear increase of the 7-HPCA peak.

Analytical Workflow Diagram

The following workflow ensures data integrity from sample preparation to data output.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (Strong Anion Exchange) Sample->SPE Remove Proteins Recon Reconstitute in Mobile Phase A SPE->Recon Concentrate HPLC HPLC Separation (Polar Embedded C18) Recon->HPLC Inject FLD Fluorescence Detection Ex:360nm / Em:450nm HPLC->FLD Elute Data Data Output: Peak Area Ratio FLD->Data Quantify 7-HPCA

Figure 2: Analytical workflow for the extraction and quantification of 7-HPCA from biological matrices.

Troubleshooting & Self-Validation

To ensure the "Trustworthiness" of your data, apply these checks:

  • The "Isoxanthopterin Trap": Isoxanthopterin (2-amino-4,7-dihydroxypteridine) is a structural isomer. It lacks the 6-carboxylic acid.

    • Validation: Ensure your standard is 6-COOH substituted. The retention time of 7-HPCA (acidic) will be significantly shorter than Isoxanthopterin on a C18 column at pH 6.0 due to the ionized carboxyl group.

  • pH Sensitivity: Fluorescence intensity of pteridines drops significantly at acidic pH (< 4.0).

    • Validation: If sensitivity is low, check the pH of your HPLC effluent. Post-column alkalinization (adding NaOH stream before the detector) can boost signal by 5-10x.

  • Carryover: Pteridines adsorb to steel.

    • Validation: Inject a blank (0.1 M NaOH) after high-concentration standards to check for memory effects.

References
  • Schircks Laboratories. (2023).[5] Pterin-6-carboxylic acid Data Sheet. (The authoritative source for pteridine standards and solubility data). [Link]

  • Rembold, H., & Gutensohn, W. (1968). "6-Hydroxylation of the pteridine ring by xanthine oxidase." Biochemical and Biophysical Research Communications, 31(5), 837-841. (The foundational paper establishing the enzymatic pathway). [Link]

  • Martín-Tornero, E., et al. (2016).[6] "Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples." Journal of Agricultural and Food Chemistry. (Modern analytical methods for pteridine profiling). [Link]

Sources

Preparation of 7-Hydroxypteridine-6-carboxylic acid stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 7-Hydroxypteridine-6-carboxylic Acid Stock Solutions

Introduction & Mechanistic Background

This compound (CAS: 68165-29-7)[1] is a specialized heterocyclic compound utilized in biochemical assays, enzyme inhibition studies, and as a precursor for folate-related analogs. Like many pteridine derivatives, preparing stable and highly concentrated stock solutions presents a significant physicochemical challenge.

The Causality of Poor Solubility: Pteridines possess a planar, aromatic structure (a pyrazine ring fused to a pyrimidine ring) that facilitates extensive intermolecular π-π stacking. Furthermore, the presence of the carboxylic acid and tautomeric hydroxyl groups creates a dense hydrogen-bonding network. This results in an exceptionally high lattice energy, rendering the compound virtually insoluble in neutral aqueous media ([2]).

Mechanistic Solutions: To achieve a homogenous 10 mM stock solution, researchers must disrupt this lattice energy. This is accomplished either by:

  • Chemical Deprotonation: Utilizing an alkaline aqueous solution (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid (predicted pKa ~5.4) and ring hydroxyls, generating a highly water-soluble anionic species[3].

  • Aprotic Solvation: Utilizing anhydrous Dimethyl Sulfoxide (DMSO), a strong hydrogen-bond acceptor that effectively solvates the polar functional groups without relying on pH alteration.

Physicochemical Properties

Quantitative data essential for accurate stock preparation and downstream assay planning is summarized below[1].

PropertySpecification
Chemical Name This compound
CAS Number 68165-29-7
Molecular Formula C7H4N4O3
Molecular Weight 192.13 g/mol
Appearance Solid (Typically yellow to dark yellow powder)
Solubility (Organic) Soluble in anhydrous DMSO
Solubility (Aqueous) Insoluble at neutral pH; Soluble in aqueous base (e.g., 0.1 M NaOH)
Stability Profile Hygroscopic, Photolabile

Experimental Protocols

The following protocols establish a self-validating system for generating 10 mM stock solutions.

Protocol A: Preparation of 10 mM Organic Stock (DMSO)

Target Audience: Cell-based assays and organic synthesis workflows. Self-Validation Gate: The final solution must transition from a turbid suspension to a completely transparent liquid. Any residual cloudiness indicates incomplete solvation.

  • Weighing: Accurately weigh 1.92 mg of this compound into a sterile, light-shielded microcentrifuge tube.

    • Causality: Pteridines are inherently photolabile; ambient light exposure induces photo-oxidation and degradation[4].

  • Solvent Addition: Add exactly 1.0 mL of sterile, anhydrous DMSO.

    • Causality: Water impurities in standard DMSO will drastically reduce the compound's solubility and promote premature hydrolysis.

  • Agitation & Thermal Energy: Vortex vigorously for 30–60 seconds. If particulates remain, incubate the tube in a 37°C water bath for 10 minutes, followed by 1 minute of bath sonication.

    • Causality: Acoustic cavitation and thermal energy provide the kinetic activation energy required to break the robust intermolecular hydrogen bonds[5].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert to DMSO. Using standard PES or cellulose filters will result in polymer leaching and assay contamination.

Protocol B: Preparation of 10 mM Aqueous Stock (Alkaline)

Target Audience: Enzymatic assays and in vitro biochemical profiling. Self-Validation Gate: The pH of the solution must remain strongly basic (>pH 9.0) during the dissolution phase. A drop in pH will trigger immediate precipitation.

  • Weighing: Weigh 1.92 mg of the compound into a light-shielded tube.

  • Solvent Addition: Add 1.0 mL of 0.1 M NaOH.

    • Causality: The hydroxide ions rapidly deprotonate the compound, converting it into a highly soluble sodium salt[3].

  • Agitation: Vortex until completely dissolved (typically <1 minute).

  • Filtration: Filter through a 0.22 µm PES syringe filter.

    • Causality: Polyethersulfone (PES) provides high flow rates and extremely low non-specific binding for aqueous solutions.

  • Downstream Application: Do not attempt to neutralize the concentrated stock solution. Instead, dilute the alkaline stock directly into a highly buffered assay medium (e.g., 100 mM HEPES, pH 7.4) immediately prior to the experiment to prevent precipitation.

Workflow Visualization

G A This compound (Powder) B Organic Stock (10 mM) Add anhydrous DMSO A->B Cell-based assays C Aqueous Stock (10 mM) Add 0.1 M NaOH A->C Enzymatic assays D Vortex & Sonicate (Warm to 37°C if needed) B->D E Vortex & Sonicate (Warm to 37°C if needed) C->E F Sterile Filter (0.22 µm PTFE) D->F G Sterile Filter (0.22 µm PES) E->G H Aliquot & Store at -20°C (Protect from light) F->H G->H

Workflow for preparing organic and aqueous this compound stock solutions.

Storage and Handling Guidelines

  • Temperature: Store all stock solutions at -20°C or -80°C for long-term stability.

  • Freeze-Thaw Cycles: Divide the stock into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles induce nucleation, causing irreversible crystallization of the compound out of solution.

  • Light Protection: Maintain solutions in amber tubes or wrap them in aluminum foil to prevent UV-mediated ring cleavage and degradation.

References

  • Yalkowsky, S.H., He, Y., & Jain, P. "Handbook of Aqueous Solubility Data". CRC Press / Routledge.[Link]

Sources

Advanced Solid-Phase Extraction (SPE) of Pteridine Metabolites from Biological Fluids for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Pteridine metabolites—most notably neopterin, biopterin, and their reduced dihydro- and tetrahydro- forms—are critical biomarkers of immune system activation, oxidative stress, and neurological function[1][2]. The primary pterin generated in monocyte-derived macrophages during immune activation is 7,8-dihydroneopterin, which is subsequently oxidized to neopterin by reactive oxygen species (ROS)[1].

Historically, quantifying these metabolites in biological fluids (plasma, urine, and cerebrospinal fluid) has been an analytical challenge due to their high polarity, trace endogenous concentrations, and the extreme instability of their reduced forms[1][3]. This application note provides a field-proven, self-validating Solid-Phase Extraction (SPE) and LC-MS/MS protocol designed to overcome these challenges, ensuring high recovery and absolute quantitative integrity.

Mechanistic Insights: Designing a Self-Validating Extraction System

As application scientists, we must move beyond simply executing steps and understand the physicochemical causality driving our assay design. The extraction of pteridines requires a multi-faceted approach to sample stabilization, matrix cleanup, and detection.

The Fallacy of TCA Precipitation and the Shift to Acetonitrile

Many legacy protocols cite Trichloroacetic acid (TCA) for protein precipitation in plasma and CSF. However, empirical data shows that significant neopterin is lost during TCA precipitation[1]. To maintain analyte integrity, protein precipitation with 50% acetonitrile is strictly recommended, as it effectively crashes out heavy proteins without sequestering polar pteridines[1].

Stabilization of Reduced Pteridines

Pteridines exist in different oxidation states. The reduced forms (e.g., 7,8-dihydroneopterin) are highly susceptible to auto-oxidation during sample processing, which artificially inflates the measured concentrations of oxidized forms (e.g., neopterin)[1][4]. To create a self-validating system where the measured ratio reflects true physiological states, Dithiothreitol (DTT) must be added as a sacrificial reductant. Maintaining the working solutions at an acidic pH further stabilizes these dihydroforms during SPE processing and storage[3].

Circumventing the Two-Step Oxidation Protocol via LC-MS/MS

Traditional High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) requires a cumbersome two-step process: one injection to measure baseline neopterin, and a second injection after oxidizing the sample with acidic iodine to calculate "total neopterin"[1]. By transitioning to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we ameliorate the need for this oxidation step. LC-MS/MS allows for the direct, simultaneous quantification of both reduced and oxidized forms without derivatization, achieving sub-nanomolar detection limits[1][5].

Pteridine_Biosynthesis GTP GTP DHNTP 7,8-Dihydroneopterin Triphosphate GTP->DHNTP GTP Cyclohydrolase I DHN 7,8-Dihydroneopterin DHNTP->DHN Phosphatase BH4 Tetrahydrobiopterin (BH4) DHNTP->BH4 PTPS & SR NEO Neopterin DHN->NEO Oxidation (ROS) BIO Biopterin BH4->BIO Oxidation

Biosynthetic pathway of key pteridines from GTP to neopterin and biopterin.

Quantitative Performance Summary

The combination of Mixed-Mode Cation Exchange (MCX) SPE and LC-MS/MS yields exceptional analytical performance across various biological matrices. The table below summarizes the validated parameters expected when executing this protocol.

Table 1: Analytical Performance of Pteridine Extraction and LC-MS/MS Detection

AnalyteBiological MatrixLLOQExtraction Recovery (%)Intra-day Precision (RSD %)
NeopterinUrine0.082 nM> 95.0%< 10.7%
BiopterinUrine0.76 nM> 95.0%< 10.7%
7,8-DihydroneopterinPlasma / Serum1.0 ng/mL84.5 – 109.4%< 15.0%
TetrahydrobiopterinCerebrospinal Fluid2.5 ng/mL85.0 – 110.0%< 15.0%

Data synthesized from validated LC-MS/MS and SPE-UHPLC-FD methodologies[1][3][4].

Experimental Protocol: SPE and LC-MS/MS Workflow

Because pteridines possess basic secondary amines on their heterocyclic rings, they are positively charged at low pH. This makes Mixed-Mode Cation Exchange (MCX) the optimal SPE sorbent[3]. Acidifying the sample protonates these groups, allowing strong retention on the cation-exchange sites, while subsequent washing removes neutral and acidic interferences.

SPE_Workflow A Sample Prep (Acetonitrile + DTT) B SPE Conditioning (MeOH -> Acidic H2O) A->B C Sample Loading (Acidified Matrix) B->C D Washing (Acidic H2O -> MeOH) C->D E Elution (5% NH4OH in MeOH) D->E F LC-MS/MS Analysis E->F

Mixed-mode cation exchange (MCX) SPE workflow for pteridine extraction.

Phase 1: Reagent and Sample Preparation
  • Internal Standard (IS) Spiking : To ensure a self-validating assay, spike all samples with deuterated internal standards (e.g., Neopterin-d3, Biopterin-d3) prior to any manipulation. This corrects for both extraction loss and MS matrix effects[5].

  • Antioxidant Buffer : Prepare a 0.1 M Dithiothreitol (DTT) solution in 0.1% Formic Acid (aq).

  • Matrix Pre-treatment :

    • For Urine : Centrifuge at 10,000 x g for 5 minutes. Dilute 100 µL of urine with 400 µL of the DTT/Formic Acid buffer.

    • For Plasma/CSF : Add 200 µL of sample to 200 µL of 50% Acetonitrile containing 0.1 M DTT. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins[1]. Transfer the supernatant and acidify with 100 µL of 1% Formic Acid.

Phase 2: Solid-Phase Extraction (MCX Sorbent)
  • Conditioning : Pass 1.0 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1.0 mL of 0.1% Formic Acid in water. Do not let the sorbent dry out.

  • Loading : Load the acidified sample supernatant onto the cartridge at a controlled flow rate of 1 mL/min. The acidic environment ensures the pteridines are fully protonated and retained by the cation-exchange mechanism.

  • Washing :

    • Wash 1: 1.0 mL of 0.1% Formic Acid in water (removes polar, uncharged interferences).

    • Wash 2: 1.0 mL of 100% Methanol (removes hydrophobic lipids and neutral organics).

  • Elution : Elute the target pteridines using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol . The basic pH neutralizes the positive charge on the pteridines, releasing them from the sorbent.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Phase 3: LC-MS/MS Parameters
  • Analytical Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) or a HILIC BEH Amide column (for superior retention of highly polar pteridines)[3][5].

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : Run a ballistic gradient from 2% B to 60% B over 5.5 minutes to achieve baseline chromatographic separation without derivatization[5].

  • Detection : Electrospray Ionization (ESI) in positive ion mode using Multiple Reaction Monitoring (MRM).

References

  • Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? Source: PubMed Central (PMC) - NIH URL:[Link]

  • Sample preparation and UHPLC-FD analysis of pteridines in human urine Source: PubMed - NIH URL:[Link]

  • LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain Source: ResearchGate URL:[Link]

  • Pteridine determination in human serum with special emphasis on HPLC methods with fluorimetric detection Source: ResearchGate URL:[Link]

  • A systematic review and meta-analysis of pteridines in mild cognitive impairment and Alzheimer's disease Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxypteridine-6-carboxylic Acid Handling & Photostability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base for 7-Hydroxypteridine-6-carboxylic acid (CAS: 68165-29-7). As a highly conjugated pteridine derivative, this compound exhibits severe photolability. This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying photochemistry, and implement self-validating experimental protocols.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My stock solutions of this compound show inconsistent HPLC peaks and a rapid loss of concentration over 24 hours, even at room temperature. What is happening? A: Your compound is undergoing self-sensitized photodegradation . When the pterin ring absorbs ambient ultraviolet (UVA) or visible light, it is excited to a singlet state (


PT), which then undergoes intersystem crossing to a highly reactive triplet excited state (

PT
)[1]. This triplet state reacts with dissolved oxygen in your buffer to generate reactive oxygen species (ROS), including singlet oxygen (

O

) and hydrogen peroxide (H

O

)[2]. These ROS then attack the parent molecule, leading to a cascading, self-amplifying degradation loop that cleaves the pteridine ring or forces decarboxylation.

Q2: I already store my solutions in amber glass vials. Why is the compound still degrading? A: Amber glass effectively blocks wavelengths below 400 nm (UV light), but pteridine derivatives possess absorption tails that extend into the visible spectrum (up to ~450 nm). Standard laboratory lighting (especially fluorescent and cool-white LEDs) provides enough photon energy in the blue-light spectrum to trigger the initial excitation[3]. Furthermore, because the degradation is self-sensitizing, even brief exposure during pipetting or weighing is enough to generate trace amounts of photoproducts (like 6-formylpterin derivatives) that act as catalysts to accelerate further breakdown[3].

Q3: How does the pH of my assay buffer influence the photostability of this compound? A: The quantum yield of pteridine photodegradation is strictly pH-dependent. In acidic media (pH < 4.0), the protonation of the pterin ring lowers the activation energy required for heterolytic bond cleavage, making the molecule highly susceptible to decarboxylation (yielding 7-hydroxypterin)[4]. Conversely, in alkaline conditions, photo-oxidation dominates, leading to non-pteridine ring-cleaved products[4]. Maintaining a tightly controlled neutral pH (7.0 - 7.4) minimizes both extremes, though light shielding remains the primary requirement.

Part 2: Mechanistic Visualization

To understand how to protect your samples, you must first understand the causality of the degradation pathway. The diagram below illustrates the self-sensitizing loop that destroys pteridine-6-carboxylic acid derivatives.

Photodegradation A This compound (Ground State) B Singlet Excited State (1PT*) A->B UVA/Visible Absorption B->A Fluorescence Emission C Triplet Excited State (3PT*) B->C Intersystem Crossing (ISC) D Reactive Oxygen Species (1O2, H2O2) C->D + Dissolved O2 (Energy Transfer) E Decarboxylated / Cleaved Photoproducts C->E Direct Cleavage / Decarboxylation D->E Oxidative Attack F Self-Sensitized Degradation Loop D->F Amplifies F->A Accelerated Breakdown

Mechanism of self-sensitized photodegradation and ROS generation in pteridines.

Part 3: Quantitative Impact of Environmental Variables

The following table synthesizes the impact of various environmental factors on the degradation kinetics of pteridine-6-carboxylic acid derivatives, allowing you to optimize your experimental design.

VariableExperimental ConditionMechanistic ImpactDegradation Rate EffectRecommended Mitigation Strategy
Light Exposure Ambient Fluorescent / UVAExcites ground state to

PT, leading to

PT
formation.
High (

< 4 hours)
Use actinic amber glassware; perform all handling under red/yellow safe-light.
Dissolved Oxygen Aerated Solutions (~8 mg/L O

)

PT* transfers energy to O

, generating ROS (

O

, H

O

)[1].
Accelerated (Self-sensitized)Sparge solvents with Argon/N

for 15+ mins prior to dissolution.
pH Level Acidic (pH < 4.0)Promotes protonation of the pterin ring, facilitating rapid decarboxylation[4].Moderate to HighMaintain neutral to slightly alkaline pH (7.0 - 8.0) if assay permits.
Concentration High (> 10

M)
Increases probability of intermolecular self-sensitization via

PT*[2].
Concentration-dependent (Faster at high conc.)Aliquot into single-use low-concentration vials; avoid bulk liquid storage.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply follow steps—validate them. The following Standard Operating Procedure (SOP) incorporates a built-in control mechanism to prove that your degradation is photochemically, rather than thermally, driven.

Protocol: Preparation and Handling of Photolabile Pteridine Solutions

Step 1: Environmental Shielding

  • Action: Turn off standard laboratory fluorescent lights. Perform all weighings, dilutions, and transfers under gold/red darkroom lighting or inside a light-proof glovebox.

  • Causality: Prevents ambient light from providing the activation energy required to excite the ground state pterin ring, halting the degradation cascade before it begins.

Step 2: Solvent Deoxygenation

  • Action: Sparge the target aqueous buffer (e.g., PBS, pH 7.4) with high-purity Argon gas for a minimum of 15 minutes prior to introducing the this compound powder.

  • Causality: Displacing dissolved oxygen eliminates the primary electron acceptor required for the generation of singlet oxygen (

    
    O
    
    
    
    ) and ROS, severely crippling the self-sensitization loop[1].

Step 3: Solution Preparation & Quenching

  • Action: Dissolve the compound in the degassed buffer. If your downstream assay permits, add a ROS scavenger (e.g., 1 mM Sodium Ascorbate or Sodium Bisulfite).

  • Causality: Scavengers act as sacrificial antioxidants, neutralizing any trace ROS generated by stray photons before they can attack the pteridine ring.

Step 4: The Internal Validation Check (Critical Step)

  • Action: Immediately split your prepared stock into two identical aliquots.

    • Aliquot A (Dark Control): Wrap entirely in aluminum foil.

    • Aliquot B (Stress Test): Expose to standard ambient laboratory light.

  • Action: Analyze both aliquots via HPLC-UV (using a C18 column and gradient elution) at

    
    , 
    
    
    
    hours, and
    
    
    hours.
  • Causality: This creates a self-validating system. If Aliquot A maintains >99% peak area while Aliquot B shows the emergence of early-eluting degradation peaks (cleaved products), you have definitively proven that your compound's instability is strictly photochemical. If both degrade equally, you must investigate thermal instability or buffer hydrolysis.

Part 5: References

  • Juzeniene A, et al. "Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure." J Photochem Photobiol B. 2016.2

  • Off MK, et al. "Ultraviolet photodegradation of folic acid." J Photochem Photobiol B. 2005. 3

  • Suárez G, et al. "Study of the photolysis of 6-carboxypterin in acid and alkaline aqueous solutions." ResearchGate. 2000. 5

  • Hsu MH, et al. "Mechanism and pathways underlying the self-sensitized photodegradation of methotrexate under simulated solar irradiation." J Hazard Mater. 2019. 1

Sources

Troubleshooting HPLC peak tailing for acidic pteridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pteridine Separation Technical Center

Case Reference: #PT-ACID-TAIL-001 Status: Open for Resolution Subject: Eliminating Peak Asymmetry in Folic Acid, Biopterin, and Neopterin Analysis[1][2][3]

As a Senior Application Scientist, I often see researchers fall into the "Acidic Trap" with pteridines. You treat them like standard organic acids (running at low pH to suppress ionization), but they tail relentlessly.[1][2][3]

The Root Cause: Pteridines are amphoteric , not just acidic.[1][2] While they possess acidic carboxylic acid tails (e.g., Folic acid), they also contain a basic pteridine ring system rich in nitrogen atoms.[1][2][3] At low pH (pH < 3), these ring nitrogens protonate (


), turning your molecule into a cation that binds aggressively to residual silanols (

) on your column stationary phase.[1][2][3] This secondary interaction is the primary cause of peak tailing.

Below is your troubleshooting protocol, designed to isolate and eliminate these interactions.

Part 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the tailing, you must understand the competing forces at play.

The "Amphoteric Trap" Data Table Understanding where your molecule exists in solution is step one.

CompoundAcidic Moiety (

)
Basic Moiety (

)
Behavior at pH 3.0 (Common Error)
Folic Acid ~3.5 (

-COOH)
~2.4 (N1/N8 Ring)Mixed Mode: Partially ionized COOH and protonated Ring N. Result: Severe Tailing.
Biopterin N/A (Phenolic OH >9)~2.3 (Ring N)Cationic: Ring N is protonated.[2][3][4] Strong silanol interaction.[2][3][5]
Neopterin N/A (Phenolic OH >9)~2.3 (Ring N)Cationic: Ring N is protonated.[2][3] Strong silanol interaction.[2][3][5]

Technical Insight: Running at pH 3.0 places Folic acid near its


, causing "retention time jitter" and split peaks due to rapid equilibrium between ionized and non-ionized forms.[2][3] Simultaneously, the protonated ring nitrogens act as ion-exchange ligands with the column surface.

Part 2: Mobile Phase Strategy (The Primary Fix)

Q: My standard 0.1% Formic Acid method isn't working. What should I change?

A: You must move away from the


 of the basic ring. You have two valid strategies:
Strategy A: The "Neutral Ring" Approach (Recommended)

Operate at a pH where the ring nitrogens are neutral, and the carboxylic acids are fully ionized.

  • Buffer: 10–20 mM Ammonium Acetate.[2][3]

  • Target pH: 6.0 – 6.8.

  • Mechanism: At pH 6.8, the ring nitrogens are deprotonated (neutral), eliminating the cation-exchange mechanism with silanols.[1][2][3] The carboxylic acid tail is fully ionized (

    
    ), which increases solubility but reduces retention on C18.[2][3]
    
  • Fix for Retention: If retention is lost on C18, switch to a PFP (Pentafluorophenyl) or Polar-Embedded C18 column.[1][2][3]

Strategy B: Ion-Pairing (The "Sledgehammer")

If you must run at low pH (e.g., for specific MS fragmentation stability), you must mask the interactions.[2][3]

  • Additive: 5–10 mM Hexanesulfonic Acid (for UV) or low-concentration Heptafluorobutyric Acid (HFBA) for MS.[2][3]

  • Mechanism: The ion-pairing agent binds to the charged sites, neutralizing the secondary interactions.

Recommended Mobile Phase Additives Table

AdditiveConcentrationApplicationProsCons
Ammonium Acetate 10–25 mMGold Standard (pH 6.[2][3]8)Excellent peak symmetry; MS compatible.[2][3]Reduced retention on C18 for polar species.[2][3]
Phosphate Buffer 25–50 mMUV Detection OnlyHigh ionic strength masks silanols effectively.[2][3]Non-volatile (ruins MS sources); precipitates in high % organic.[2][3]
Triethylamine (TEA) 5–10 mMLegacy MethodsCompetes for silanol sites (sacrificial base).[2][3]Hard to flush from columns; suppresses MS ionization.[2][3]

Part 3: Visualization of Mechanisms

Figure 1: The Mechanism of Tailing

This diagram illustrates why low pH causes tailing for pteridines.[6]

TailingMechanism cluster_0 Mobile Phase (pH 3.0) cluster_1 Resulting Peak Shape Pteridine Pteridine Molecule (Protonated Ring N+) Silanol Residual Silanol (Si-O-) Pteridine->Silanol Electrostatic Attraction (Secondary Interaction) Tailing Peak Tailing (As > 1.5) Silanol->Tailing Slow Desorption Kinetics Fix SOLUTION: Raise pH to > 6.0 (Neutralize Ring N) Fix->Pteridine Deprotonates

Caption: At acidic pH, the basic nitrogen atoms of the pteridine ring protonate and bind to anionic silanols on the silica surface, causing peak tailing.[1][2]

Part 4: Troubleshooting Workflow

Q: I adjusted the pH, but the peak is still tailing. What next?

Follow this logic tree to isolate hardware vs. chemistry issues.

TroubleshootingTree Start Problem: Tailing Pteridine Peak CheckpH Is Mobile Phase pH > 5.5? Start->CheckpH AdjustpH Action: Switch to 20mM Ammonium Acetate (pH 6.8) CheckpH->AdjustpH No CheckColumn Is Column End-Capped? CheckpH->CheckColumn Yes SwitchColumn Action: Switch to BDS or Hybrid (BEH) Column CheckColumn->SwitchColumn No (Standard Silica) CheckMetal Check for Metal Chelation CheckColumn->CheckMetal Yes AddEDTA Action: Add 0.1 mM EDTA or use PEEK system CheckMetal->AddEDTA Suspected SystemVoid Action: Check Pre-Column Void / Tubing Dead Volume CheckMetal->SystemVoid Not Metal

Caption: Step-by-step decision matrix for isolating the source of peak asymmetry.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column? A: Only if it is a "Base Deactivated Silica" (BDS) or a modern Hybrid particle (e.g., Waters BEH, Agilent Zorbax Eclipse).[1][2][3] Standard, non-end-capped C18 columns have too many free silanols.[1][2][3] For polar pteridines like Neopterin, a HILIC (Hydrophilic Interaction) column is often superior to C18, as it retains the polar molecule without requiring 100% aqueous conditions (which can collapse C18 chains).[1][2][3]

Q: Why does my peak tailing get worse as the column ages? A: Acid hydrolysis. If you have been running at pH < 2, you may have stripped the end-capping ligand off the silica, exposing more silanols over time.[1][2] Alternatively, pteridines can precipitate at the head of the column if your sample diluent is not matched to your mobile phase.

Q: Is metal chelation a real issue? A: Yes. Folic acid and biopterin have high affinity for iron and stainless steel.[2][3] If your tailing persists despite pH optimization, flush your system with 6N Nitric Acid (remove column first!) or add a sacrificial chelator like EDTA or Medronic Acid to the mobile phase (if UV detection is used).[2][3]

References

  • Separation of Polar Pteridines using Hybrid Stationary Phases. Journal of Separation Science. (2009).[2][3][7] Detailed analysis of BEH Amide columns and the effect of Ammonium Acetate pH 4.8–7.8 on Neopterin/Biopterin separation. [2][3]

  • Folic Acid Physicochemical Properties. NIST Chemistry WebBook.[2][3][8] Confirmation of pKa values and structure.

  • Troubleshooting Peak Tailing in HPLC. Phenomenex Technical Guide. Mechanisms of silanol interactions and end-capping strategies.[2][3]

  • Buffer Choice for HPLC Separations. LCGC Online. Guidelines for buffer capacity relative to pKa and MS compatibility.

Sources

Removing impurities from synthesized 7-Hydroxypteridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pteridine Synthesis & Purification Support Center . This portal is designed for researchers, medicinal chemists, and drug development professionals working with complex heterocyclic scaffolds.

Synthesizing 7-hydroxypteridine-6-carboxylic acid (and related pteridine-6-carboxylic acid derivatives) presents unique challenges, primarily due to the formation of stubborn regioisomers, covalent hydration, and the generation of colored polymeric byproducts[1][2]. This guide provides field-proven, causality-driven troubleshooting strategies to ensure high-purity isolation.

Core Purification Workflow

The following self-validating workflow illustrates the logical progression for isolating your target compound from a crude reaction mixture.

PurificationWorkflow Start Crude 7-Hydroxypteridine- 6-carboxylic acid Alkaline Dissolve in 0.1 N NaOH (Solubilizes target) Start->Alkaline Charcoal Activated Charcoal Treatment (Removes polymers) Alkaline->Charcoal Acidify Acidify with HCl (pH < 3) (Precipitates target) Charcoal->Acidify IsomerCheck Regioisomers Present? (e.g., 6-hydroxy-7-COOH) Acidify->IsomerCheck Bisulfite NaHSO3 Treatment (pH ~4) (Selective Adduct Formation) IsomerCheck->Bisulfite Yes Pure Pure 7-Hydroxypteridine- 6-carboxylic acid IsomerCheck->Pure No Bisulfite->Pure

Workflow for isolating this compound from crude synthesis mixtures.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my Gabriel-Isay condensation yield a mixture of 6- and 7-substituted isomers? A: The traditional Gabriel-Isay condensation involves the reaction of an unsymmetrical 5,6-pyrimidinediamine with an unsymmetrical 1,2-dicarbonyl compound. Because both the amine nucleophiles and the carbonyl electrophiles possess different inherent reactivities, two distinct dehydration pathways occur simultaneously[2]. This lack of regiospecificity inevitably leads to a mixture of 6-substituted and 7-substituted pteridines[2]. To bypass this entirely, consider utilizing the Timmis reaction (condensing a 5-nitroso-6-aminopyrimidine with an activated methylene), which is highly regiospecific[3].

Q: My crude product is heavily contaminated with dark, colored impurities. How do I remove them without losing my target compound? A: Pteridines are highly susceptible to oxidative degradation and polymerization, which generate dark, tar-like impurities[1]. Because this compound is amphoteric (possessing acidic carboxylic and lactam/hydroxyl protons), it is highly soluble in aqueous bases but nearly insoluble in aqueous acids[4]. You can exploit this by dissolving the crude mixture in 0.1 N NaOH, treating it with decolorizing charcoal at 90°C, and filtering[5]. The charcoal adsorbs the high-molecular-weight polymers, allowing you to reprecipitate the pure yellow crystals by adding aqueous HCl[4][5].

Q: How does the Sodium Bisulfite (


) separation method work for pteridine isomers? 
A:  When 6- and 7-substituted pteridine isomers are present, standard recrystallization often fails due to their nearly identical physical properties. However, the two isomers exhibit different propensities to undergo covalent hydration and form adducts with hydrogen sulfite (

)[6]. By reacting the mixture with

at pH ~4, the 6-substituted isomer typically forms a less soluble sulfite adduct that precipitates out of the solution, leaving the 7-substituted isomer in the filtrate[2][3].

Self-Validating Experimental Protocols

Protocol A: Isoelectric Purification & Decolorization

Purpose: To remove unreacted starting materials, basic impurities, and polymeric degradation products.

  • Alkaline Dissolution: Suspend 1.0 g of the crude this compound in 50 mL of 0.1 N NaOH[4]. Stir at room temperature until the target compound is fully dissolved. Self-Validation: The solution should turn a deep, clear yellow/orange. Insoluble residues at this stage are likely neutral organic impurities or unreacted dicarbonyls.

  • Charcoal Treatment: Add 100 mg of activated decolorizing charcoal to the alkaline solution. Heat the mixture to 90°C for 1 hour under continuous stirring[5].

  • Hot Filtration: Filter the hot suspension through a pad of Celite to remove the charcoal and adsorbed polymeric impurities[5].

  • Acidic Precipitation: Cool the filtrate to 0°C in an ice bath. Slowly add 1.0 N HCl dropwise under vigorous stirring until the pH reaches 2.0–3.0[4][5]. Self-Validation: A bright yellow crystalline precipitate will form immediately as the compound reaches its isoelectric point.

  • Isolation: Collect the crystals via vacuum filtration, wash with cold distilled water, and dry under vacuum.

Protocol B: Regioisomer Separation via Bisulfite Adduct

Purpose: To separate the target compound from its structural regioisomer.

  • Adduct Formation: Suspend the isomer mixture in a 10% aqueous solution of

    
    . Adjust the pH to approximately 4.0 using dilute acetic acid or sodium bicarbonate[2][6].
    
  • Incubation: Stir the mixture at room temperature for 4–6 hours. Causality: The differential kinetics of adduct formation will cause the less soluble isomer adduct to precipitate[6].

  • Separation: Filter the mixture. The precipitate contains the adduct of the 6-substituted derivative, while the filtrate contains the 7-substituted derivative[2].

  • Liberation of Free Pteridine: To recover the free this compound, resuspend the isolated adduct in water, adjust to pH 8 with

    
     to break the adduct, and then re-acidify with HCl to precipitate the pure free pteridine[7].
    

Quantitative Data & Analytical Benchmarks

To verify the success of your purification, compare your analytical results against the established benchmarks for pteridine-6-carboxylic acid derivatives summarized below.

Analytical ParameterExpected Value / ObservationDiagnostic Significance
UV Absorbance (

HCl)

at 235 nm, 260 nm, 265 nm
Confirms intact pteridine core in acidic state[4].
UV Absorbance (

NaOH)

at 263 nm, 365 nm
Confirms deprotonated state; shift indicates purity[4].
Solubility Profile Soluble in heated aqueous base; Insoluble in aqueous acidValidates the presence of the carboxylic acid moiety[4].
HPLC (Reversed-Phase) Baseline resolution of 6- and 7-isomersEssential for quantifying isomeric purity post-

treatment[7].
Melting Point ~300 °C (Decomposes)Characteristic of highly stable, hydrogen-bonded pteridines[8].

References

  • Orient J Chem. "Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview." Oriental Journal of Chemistry. Available at:[Link]

  • Perera, M. Y. "NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE." UCL Discovery. Available at:[Link]

  • PMC. "Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors." National Institutes of Health. Available at:[Link]

  • PMC. "Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation." National Institutes of Health. Available at:[Link]

  • Bryn Mawr College. "Pterin Chemistry and its Relationship to the Molybdenum Cofactor." Bryn Mawr. Available at: [Link]

Sources

Handling light sensitivity of pteridine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Light Sensitivity & Stability Ticket ID: #PTD-LGT-405 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing inconsistencies in your fluorescence assays, unexpected cytotoxicity in cell cultures, or "ghost peaks" in your HPLC traces when working with pteridine carboxylic acid derivatives (e.g., Pterin-6-carboxylic acid, 6-Carboxypterin).

These compounds are not merely "unstable"; they are active photosensitizers . Under UV/Blue light, they do not just degrade—they enter excited triplet states that generate Reactive Oxygen Species (ROS), specifically singlet oxygen (


) and hydrogen peroxide (

). This guide provides the protocols necessary to stop this photochemical cascade.

Module 1: The Science of Sensitivity (Root Cause Analysis)

To handle these compounds, you must understand the mechanism of their instability. It is not passive degradation; it is a photo-catalytic cycle.

The Mechanism: Type II Photosensitization

Pteridine derivatives possess a planar heterocyclic structure that facilitates


 electronic transitions.
  • Excitation: Upon absorbing UV-A or Blue light (300–400 nm), the molecule enters an excited singlet state (

    
    ).
    
  • Intersystem Crossing (ISC): Instead of fluorescing immediately, a significant population undergoes ISC to a long-lived Triplet State (

    
    ) .
    
  • ROS Generation: This triplet state transfers energy to molecular oxygen (

    
    ), converting it into highly reactive Singlet Oxygen (
    
    
    
    )
    .
  • Self-Destruction: The generated ROS attacks the pteridine ring itself (photobleaching) or adjacent biological targets (phototoxicity).

Visualizing the Pathway

The following diagram illustrates the "Death Spiral" of pteridine fluorescence under light exposure.

PteridinePhotochemistry Ground Ground State (S0) (Stable Pteridine) Excited Excited Singlet (S1) (Fluorescent) Ground->Excited UV/Blue Light (Abs 300-400nm) Excited->Ground Fluorescence (Em ~450nm) Triplet Triplet State (T1) (Reactive Intermediate) Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence SingletO2 Singlet Oxygen (1O2) & H2O2 Triplet->SingletO2 Energy Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->SingletO2 Degradation Oxidative Degradation (Loss of Signal) SingletO2->Degradation Self-Oxidation Toxicity Cellular Phototoxicity (Assay Artifacts) SingletO2->Toxicity Membrane Damage

Figure 1: The Type II Photosensitization pathway showing how light exposure leads to both signal loss (degradation) and assay artifacts (toxicity).

Module 2: Storage & Handling Protocols

Core Directive: Treat pteridine carboxylic acids as you would a photographic film.

The "Dark Room" Weighing Protocol

Standard overhead lab lighting (fluorescent/LED) emits enough blue light to initiate degradation within minutes.

  • Step 1: Turn off main lab lights. Use a Sodium Vapor Lamp or a Red LED safelight (wavelength > 600 nm) for illumination. Pteridines have negligible absorption in the red spectrum.

  • Step 2: Pre-weigh the amber vial, not the weigh boat. Transfer solid directly to the vial to minimize surface area exposure.

  • Step 3: Wrap the vial in aluminum foil immediately after capping.

Solubilization & Stability Matrix

Pteridine carboxylic acids (e.g., Pterin-6-COOH) are notoriously insoluble in neutral water due to strong intermolecular hydrogen bonding.

Solvent SystemSolubilityStability (Dark)Stability (Light)Recommended Use
Water (pH 7) Poor (< 0.1 mg/mL)HighLowNot Recommended
0.1 M NaOH High (> 1 mg/mL)HighVery LowStock Preparation
DMSO HighModerateLowCell Culture Stocks
Methanol ModerateModerateModerateAnalytical Standards

Critical Note on pH: Solubility increases drastically at pH > 10 (forming the phenolate salt). However, the basic form is more susceptible to photo-oxidation than the acidic form.

  • Protocol: Dissolve in 0.1 M NaOH or DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot immediately into black microcentrifuge tubes and freeze at -20°C. Do not store working dilutions.

Module 3: Troubleshooting & FAQs

Q1: My fluorescence signal decreases over time during microscopy. Is it bleaching?

Diagnosis: Yes, but it is likely "photochemical bleaching" rather than simple physical bleaching. The Fix:

  • Limit Excitation Power: Use Neutral Density (ND) filters to reduce excitation intensity to the minimum required for detection.

  • Pulsed Illumination: Do not leave the excitation shutter open. Trigger the light source only during image acquisition.

  • Antioxidants: Add singlet oxygen scavengers to your buffer. Sodium Ascorbate (1-5 mM) or Trolox can significantly stabilize the signal by quenching the triplet state or scavenging ROS.

Q2: I see high cytotoxicity in my treated cells, but the compound is supposed to be non-toxic.

Diagnosis: You are observing Phototoxicity , not Chemotoxicity. The pteridine inside the cells is generating ROS upon exposure to the microscope light or incubator inspections. The Fix:

  • Perform all cell handling in low-light conditions.

  • Wrap culture plates in foil during incubation.

  • Control Experiment: Treat a control well with the compound but keep it in absolute darkness. If toxicity disappears, the issue is light exposure.

Q3: My HPLC peaks are splitting or broadening.

Diagnosis: This indicates the formation of degradation products, likely 6-formylpterin or de-carboxylated species. The Fix:

  • Check the Autosampler: Is your HPLC autosampler transparent? If yes, the sample is degrading while waiting for injection. Mask the vial rack.

  • Degas Solvents: Dissolved oxygen accelerates degradation. Ensure vigorous online degassing of your mobile phase.

Module 4: Analytical Validation Workflow

Before running a critical assay, validate the integrity of your pteridine stock. A UV-Vis check is the fastest method.

Validation Protocol
  • Blank: 0.1 M NaOH.

  • Sample: Dilute stock to ~50 µM in 0.1 M NaOH.

  • Scan: 250 nm to 500 nm.

  • Criteria:

    • Pterin-6-carboxylic acid: Look for

      
       at ~360-365 nm  (in base).
      
    • Degradation Flag: A blue-shift (shift to lower wavelengths) or the appearance of a shoulder around 420 nm often indicates oxidation products.

Decision Tree: Is My Sample Viable?

PteridineValidation Start Start Validation (UV-Vis Scan) CheckPeak Check Abs Max (in 0.1M NaOH) Start->CheckPeak Pass Peak at ~362nm Single symmetrical peak CheckPeak->Pass Matches Lit. Fail Peak Shifted (<350nm) or Shoulder >400nm CheckPeak->Fail Artifacts ActionPass Proceed to Assay (Keep in Dark) Pass->ActionPass ActionFail Discard Stock Do NOT re-purify Fail->ActionFail

Figure 2: Rapid validation workflow to determine stock integrity before experimental use.

References

  • Serrano, M. P., et al. (2016). "Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure." Journal of Photochemistry and Photobiology B: Biology.

  • Thomas, A. H., et al. (2002). "Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects."[1] Photochemical & Photobiological Sciences.

  • Schircks Laboratories. "Data Sheet: Pterin-6-carboxylic acid."[2] Schircks Technical Documentation.

  • Vignoni, M., et al. (2018). "Mechanisms of photodegradation of pterins." Photochemistry and Photobiology.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of Propylene Glycol Monolaurate (CAS 68165-29-7)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of Propylene Glycol Monolaurate (PGML) , specifically CAS 68165-29-7 (Type II). As a critical excipient in Self-Emulsifying Drug Delivery Systems (SEDDS) and a permeation enhancer, precise quantification and identification are required for pharmacokinetic and stability studies.

This document contrasts the fragmentation signatures of PGML against its closest functional analogs: Glycerol Monolaurate (GML) and Propylene Glycol Monocaprylate (PGMC) . It details optimized protocols for both LC-ESI-MS/MS and GC-EI-MS workflows, emphasizing the structural heterogeneity of the commercial product.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

CAS 68165-29-7 refers to a mixture predominantly composed of the mono-esters of lauric acid and propylene glycol. Researchers must account for isomeric heterogeneity during MS analysis.

  • Primary Component: Propylene Glycol Monolaurate (>90%)

  • Molecular Formula: C₁₅H₃₀O₃

  • Exact Mass: 258.2195 Da

  • Isomeric Forms:

    • 2-hydroxypropyl laurate (Primary isomer): Esterification at the primary hydroxyl.

    • 1-hydroxypropan-2-yl laurate (Secondary isomer): Esterification at the secondary hydroxyl.

  • Impurities: Propylene Glycol Dilaurate (Diester), Free Propylene Glycol, Free Lauric Acid.

Experimental Methodology

To achieve reproducible fragmentation, the ionization method must be selected based on the analyte's volatility and polarity.

Protocol A: LC-ESI-MS/MS (Quantitative Standard)

Recommended for biological matrices (plasma, tissue).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water (0.1% Formic Acid).

    • B: Acetonitrile (0.1% Formic Acid).

    • Rationale: Ammonium formate facilitates the formation of stable

      
       adducts, which are often more abundant than protonated species for non-ionic surfactants.
      
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode .

  • Flow Rate: 0.4 mL/min.

Protocol B: GC-EI-MS (Structural Confirmation)

Recommended for raw material purity analysis.

  • Derivatization (Crucial): PGML has a free hydroxyl group, leading to peak tailing and thermal degradation.

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Condition: Incubate at 60°C for 30 mins.

    • Result: Formation of the TMS-ether derivative (MW: 330.3 Da).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).[1]

  • Carrier Gas: Helium (1 mL/min).

  • Source Temp: 230°C; Electron Energy: 70 eV.

Fragmentation Analysis

LC-MS/MS Fragmentation Pathway (ESI+)

In ESI positive mode, PGML forms adducts. The fragmentation is driven by the cleavage of the ester bond.

  • Precursor Ions:

    • 
       (Dominant in ammonium buffer)
      
    • 
       (Stable, hard to fragment)
      
  • Key Product Ions (MS2):

    • 
       (Loss of Water): 
      
      
      
      . Characteristic of the hydroxyl group on the glycol backbone.
    • 
       (Acylium Ion): 
      
      
      
      . Cleavage of the ester bond retains the charge on the carbonyl carbon. This is the quantifier ion .
    • 
       (Protonated Lauric Acid): 
      
      
      
      . Formed via hydrogen rearrangement from the glycol backbone.
Visualization: ESI Fragmentation Pathway

ESI_Fragmentation Parent PGML Precursor [M+H]+ m/z 259.2 WaterLoss Dehydration [M+H - H2O]+ m/z 241.2 Parent->WaterLoss - 18 Da Acylium Acylium Ion (Quantifier) [C11H23CO]+ m/z 183.2 Parent->Acylium Ester Cleavage (- 76 Da) Acid Protonated Acid [RCOOH2]+ m/z 201.2 Parent->Acid H-Rearrangement (- 58 Da) Adduct Ammonium Adduct [M+NH4]+ m/z 276.2 Adduct->Parent - NH3

Caption: ESI+ fragmentation pathway of Propylene Glycol Monolaurate showing primary product ions.

GC-MS Fragmentation (TMS Derivative)

Upon derivatization with BSTFA, the molecular weight shifts to 330.3 Da.

  • Molecular Ion:

    
     (Weak).
    
  • Diagnostic Fragment:

    
     (Loss of methyl group from TMS).
    
  • McLafferty Rearrangement:

    
     (Specific to TMS-propylene glycol backbone).
    
  • Acylium Ion:

    
     (Lauryl chain).
    

Comparative Performance Guide

When selecting a surfactant/enhancer, researchers often choose between PGML, Glycerol Monolaurate (GML), and Propylene Glycol Monocaprylate (PGMC). The table below compares their MS characteristics to aid in assay development.

Table 1: Comparative Mass Spectrometry Data
FeaturePG Monolaurate (PGML) Glycerol Monolaurate (GML) PG Monocaprylate (PGMC)
CAS Number 68165-29-7142-18-731565-12-5
Backbone Propylene GlycolGlycerolPropylene Glycol
Fatty Acid Lauric (C12)Lauric (C12)Caprylic (C8)
MW (Mono) 258.4 Da274.4 Da202.3 Da
ESI+ Parent 259.2

275.2

203.2

Quantifier Ion 183.2 (Lauroyl)183.2 (Lauroyl)127.1 (Capryloyl)
Hydrophobicity HighMedium (2 -OH groups)Medium-Low (Shorter chain)
GC Derivatization Required (1 -OH)Critical (2 -OH)Required (1 -OH)
LOD (Est.) ~1-5 ng/mL~5-10 ng/mL~1-5 ng/mL
Analytical Nuance:
  • PGML vs. GML: While they share the same fatty acid tail (generating the same m/z 183 fragment), they are easily resolved by liquid chromatography. PGML elutes later than GML on C18 columns due to the lack of the second hydrophilic hydroxyl group.

  • PGML vs. PGMC: These are homologous. PGMC fragments to m/z 127 (C7H15CO+), providing a distinct mass shift of -56 Da compared to PGML.

Analytical Workflow & Troubleshooting

To ensure data integrity, follow this self-validating workflow.

Visualization: Validated Analytical Workflow

Workflow Sample Sample Matrix (Plasma/Formulation) Extract Extraction (Acetonitrile ppt) Sample->Extract Protein Crash Sep Separation (C18 UHPLC) Extract->Sep Inject Ion Ionization (ESI+ / Amm. Formate) Sep->Ion Elute Detect Detection (MRM: 276 > 183) Ion->Detect Filter Data Quantitation (Linearity R² > 0.99) Detect->Data Integrate

Caption: Step-by-step workflow for quantitative analysis of PGML.

Troubleshooting Common Issues
  • Sodium Adduct Dominance: If the

    
     peak (m/z 281) dominates, fragmentation efficiency drops significantly.
    
    • Fix: Increase Ammonium Formate concentration to 10 mM to force the

      
       adduct, or use a "sodiation-suppressing" wash of the LC system.
      
  • Isomer Separation: The 1-monoester and 2-monoester often co-elute or appear as a "shoulder" peak.

    • Fix: Use a slower gradient (e.g., 0.2 mL/min) or a C30 column if isomer-specific quantitation is required. For total PGML, integrate the entire peak cluster.

  • Carryover: PGML is highly lipophilic and "sticky."

    • Fix: Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1).

References

  • National Institute of Standards and Technology (NIST). Propylene glycol, monolaurate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3][4][5] Available at: [Link]

  • Gattefossé. Lauroglycol™ 90 Technical Data Sheet. (Industry standard reference for Type II composition). Available at: [Link]

  • Holčapek, M., et al. (2010). Mass spectrometry of non-ionic surfactants. Journal of Chromatography A. (Authoritative source on surfactant fragmentation mechanisms). Available at: [Link]

  • PubChem. Propylene glycol monolaurate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Fluorescence Quantum Yields of Pteridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of Pteridines in Research and Development

Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are fundamental to a vast array of biological processes.[1] From their roles as enzymatic cofactors (e.g., tetrahydrobiopterin) to their function as pigments in the natural world, the pteridine scaffold is a cornerstone of biochemistry.[1][2] This inherent biological activity has made pteridine derivatives a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents, particularly in oncology.[3]

The intrinsic fluorescence of many pteridine isomers is a key characteristic that is harnessed in various scientific applications, from bio-imaging to the development of novel diagnostics and therapeutics. A critical parameter for evaluating the suitability of a fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted fluorescent light.[4] This guide provides an in-depth comparison of the fluorescence quantum yields of key pteridine isomers, offering experimental data and insights to aid researchers in selecting and utilizing these compounds effectively.

Understanding Fluorescence Quantum Yield: More Than Just Brightness

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[4] It is a value ranging from 0 to 1, where a value of 1 indicates that every absorbed photon results in an emitted photon.

The quantum yield is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The higher the rate of radiative decay relative to non-radiative decay, the higher the fluorescence quantum yield.

Comparative Analysis of Pteridine Isomer Fluorescence Quantum Yields

The seemingly subtle differences in the arrangement of functional groups among pteridine isomers can have a profound impact on their photophysical properties, including their fluorescence quantum yields. This section provides a comparative overview of the fluorescence quantum yields of three key pteridine isomers: pterin, lumazine, and isoxanthopterin.

Pteridine IsomerChemical StructureFluorescence Quantum Yield (Φf)Experimental Conditions
Pterin2-amino-4-hydroxypteridine0.33Acidic aqueous solution (pH 4.9–5.5)
0.27Basic aqueous solution (pH 10.0–10.5)
LumazinePteridine-2,4(1H,3H)-dione<0.01Aqueous solution (for HDCNLm anion)
IsoxanthopterinPteridine-2,7(1H,8H)-dioneNot available in reviewed literature-

Key Insights from the Comparative Data:

  • Pterin exhibits a significant fluorescence quantum yield, which is modestly influenced by the pH of the aqueous solution.[5] The slightly higher quantum yield in acidic conditions suggests that the protonation state of the molecule plays a role in favoring radiative decay pathways.

  • Lumazine , in the form of the HDCNLm anion, displays a very low fluorescence quantum yield in aqueous solution. This indicates that non-radiative decay processes are highly dominant for this isomer under these conditions. It is important to note that other lumazine derivatives may exhibit different quantum yields. For instance, 6,7-dimethyl-8-ribityllumazine bound to lumazine protein is known to be intensely fluorescent.

Factors Influencing the Fluorescence Quantum Yield of Pteridine Isomers

The fluorescence quantum yield of pteridine isomers is not an immutable property but is highly sensitive to a range of factors. Understanding these influences is critical for the reliable application of these fluorophores in experimental settings.

Caption: Key factors influencing the fluorescence quantum yield of pteridine isomers.

  • Molecular Structure and Substituents: The core pteridine structure and the nature and position of its substituents are primary determinants of the fluorescence quantum yield. For example, oxidized pterins generally exhibit higher quantum yields than their reduced forms (dihydropterins or tetrahydropterins). The presence of electron-donating groups can enhance fluorescence, while electron-withdrawing groups may quench it.

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can significantly alter the fluorescence quantum yield. These solvent-fluorophore interactions can influence the energy levels of the excited state and the rates of non-radiative decay.

  • pH: The fluorescence of many pteridine derivatives is pH-dependent. Changes in pH can alter the protonation state of functional groups on the pteridine ring, which in turn affects the electronic structure and, consequently, the fluorescence intensity and quantum yield. As seen with pterin, even a shift from acidic to basic conditions can modulate the quantum yield.[5]

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence quantum yield. This is because higher temperatures increase the probability of non-radiative decay processes through enhanced molecular vibrations and collisions.

  • Presence of Quenchers: Dissolved oxygen and heavy metal ions are common fluorescence quenchers that can decrease the quantum yield through collisional quenching.

Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Objective: To determine the relative fluorescence quantum yield of a pteridine isomer using a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Pteridine isomer of interest

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • High-purity solvents (e.g., spectroscopic grade water, ethanol)

  • Volumetric flasks and pipettes

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Step-by-Step Methodology:

  • Selection of a Suitable Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with the pteridine isomer under investigation. Quinine sulfate is a common standard for excitation in the UV range.

  • Preparation of Solutions:

    • Prepare stock solutions of both the pteridine isomer (sample) and the fluorescence standard in the same high-purity solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values below 0.1 at the chosen excitation wavelength to avoid inner filter effects.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each diluted solution of the sample and the standard. It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength. The resulting plots should be linear.

    • Determine the slope (gradient) of the linear fit for both the sample (Gradₓ) and the standard (Gradₛₜ).

  • Calculation of the Fluorescence Quantum Yield:

    • The fluorescence quantum yield of the sample (Φₓ) can be calculated using the following equation:

      Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

      Where:

      • Φₛₜ is the fluorescence quantum yield of the standard.

      • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηₓ and ηₛₜ are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

Conclusion and Future Directions

The fluorescence quantum yield is a critical parameter that dictates the utility of pteridine isomers in a wide range of research and development applications. This guide has provided a comparative analysis of the quantum yields of pterin and lumazine, highlighting the significant influence of isomeric structure and environmental factors on their photophysical behavior. While pterin demonstrates a robust fluorescence quantum yield, the values for other isomers like lumazine can be considerably lower, and data for isomers such as isoxanthopterin remain to be fully elucidated.

The provided experimental protocol offers a reliable framework for researchers to determine the relative fluorescence quantum yields of their pteridine compounds of interest. As the development of novel pteridine-based probes and therapeutics continues, a thorough understanding and accurate measurement of their fluorescence properties will be indispensable for advancing their application in science and medicine. Further research into the photophysics of a wider range of pteridine isomers will undoubtedly uncover new opportunities for their use as versatile fluorescent tools.

References

  • Wan, Y., et al. (2010). Simultaneous determination of xanthopterin and isoxanthopterin in human urine by synchronous fluorescence spectroscopy. Journal of Fluorescence, 20(6), 1235-1242. Available from: [Link]

  • Madeira, I. M. C. C., et al. (2002). Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects. Photochemical & Photobiological Sciences, 1(6), 421-426. Available from: [Link]

  • Suzuki, K., et al. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD detector. Physical Chemistry Chemical Physics, 11(42), 9850-9860. Available from: [Link]

  • Lorente, C., et al. (2008). Photochemical and photophysical properties of lumazine in aqueous solutions. Photochemical & Photobiological Sciences, 7(9), 1058-1063. Available from: [Link]

  • Resch-Genger, U., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 3(10), 1-22. Available from: [Link]

  • Horiba (n.d.). A Guide to Recording Fluorescence Quantum Yields. Horiba Scientific. Available from: [Link]

  • Wikipedia (2024). Quantum yield. Wikipedia. Available from: [Link]

  • García-López, V., et al. (2019). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 39(2), 461-516. Available from: [Link]

  • Gur, D., et al. (2019). Optically functional isoxanthopterin crystals in the mirrored eyes of decapod crustaceans. Proceedings of the National Academy of Sciences, 116(47), 23484-23489. Available from: [Link]

  • Mataga, N., Kaifu, Y., & Koizumi, M. (1956). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan, 29(4), 465-470. Available from: [Link]

  • Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. Available from: [Link]

  • Vieira Ferreira, L. F., et al. (1998). Comparison of the fluorescence emission spectra of lumazine (2,4-pteridinedione) and some of its derivatives in several solvents of different polarity. Journal of the Chemical Society, Faraday Transactions, 94(4), 503-509. Available from: [Link]

  • Roman, E. S., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(17), 9607. Available from: [Link]

  • Veesha, M., et al. (2022). A Full-Scale Review on the Anticancer Potential of Pteridine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 28-33. Available from: [Link]

  • Agilent (n.d.). What Is Fluorescence Spectroscopy? Principles Overview. Agilent. Available from: [Link]

  • Gutierrez, F. A., et al. (2024). Biosynthesis of Pteridines in Insects: A Review. Insects, 15(5), 334. Available from: [Link]

Sources

Beyond Fluorescence: A Comparative Guide to Validated HPLC-MS/MS Pteridine Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Stability Crisis" in Pteridine Analysis

For decades, the analysis of pteridines—specifically Tetrahydrobiopterin (BH4) , Dihydrobiopterin (BH2) , and Neopterin —relied on High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][2] While sensitive, FLD suffers from a critical flaw: reduced pteridines (BH4, BH2) are not naturally fluorescent. To detect them, older protocols required complex, differential oxidation steps using iodine or manganese dioxide to convert everything into fully oxidized Biopterin.

This is no longer acceptable for modern drug development.

The differential oxidation method destroys the ability to directly measure the BH4/BH2 ratio , a critical biomarker for endothelial dysfunction and nitric oxide synthase (NOS) coupling. Furthermore, it cannot distinguish between stereoisomers or detect sepiapterin directly.

This guide presents the shift to HPLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . We will dissect the validated methodologies that allow for the direct, simultaneous quantification of reduced and oxidized pteridines, solving the "stability crisis" through rigorous pre-analytical protocols and HILIC chromatography.

Biological Context & Signaling Pathway

Understanding the pathway is essential for selecting the right analytes. BH4 is not just a bystander; it is an essential cofactor for aromatic amino acid hydroxylases and Nitric Oxide Synthase (NOS).[1][3]

Diagram 1: Pteridine Biosynthesis and Recycling

This diagram illustrates the de novo synthesis of BH4 from GTP and its recycling loop, highlighting the critical BH4/BH2 redox balance.

PteridinePathway GTP GTP NH2TP 7,8-Dihydroneopterin Triphosphate GTP->NH2TP GTPCH-I PTP 6-Pyruvoyl- tetrahydropterin NH2TP->PTP PTPS Neopterin Neopterin (Inflammation Marker) NH2TP->Neopterin Phosphatase BH4 Tetrahydrobiopterin (BH4) PTP->BH4 Sepiapterin Reductase Sepiapterin Sepiapterin Sepiapterin->BH4 Salvage Pathway BH2 Dihydrobiopterin (BH2) BH4->BH2 NOS / PAH (Cofactor Activity) BH2->BH4 DHPR (Recycling)

Caption: The BH4 salvage and recycling pathway. Note that HPLC-FLD methods often conflate BH4 and BH2 into "Total Biopterin," obscuring the recycling efficiency (DHPR activity).

The Chromatographic Dilemma: HILIC vs. Reversed-Phase

The physical chemistry of pteridines (highly polar, hydrophilic) creates a challenge for standard C18 Reversed-Phase (RP) chromatography.[4]

The Problem with C18 (Reversed-Phase)
  • Retention Failure: Pteridines often elute in the void volume (

    
    ) on standard C18 columns due to lack of hydrophobic interaction.
    
  • Dewetting: To retain them, analysts must use 100% aqueous mobile phases. This causes "phase collapse" or dewetting in C18 chains, leading to non-reproducible retention times.[4]

  • Ion-Pairing Agents: Historically, reagents like heptafluorobutyric acid (HFBA) were added to force retention. Avoid this. Ion-pairing agents suppress ionization in MS/MS and permanently contaminate the mass spectrometer.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is the validated standard for pteridine profiling. It uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase.

FeatureReversed-Phase (C18)HILIC (Amide/ZIC)Winner
Retention Poor (Void volume elution)Excellent (Retains polar species)HILIC
Sensitivity Lower (High water content hinders desolvation)Higher (High ACN content aids desolvation)HILIC
Peak Shape Often tailing for basic pteridinesSharp, symmetrical peaksHILIC
Robustness Risk of dewetting in 100% aqueousStable in high organicHILIC

Recommendation: Use a BEH Amide or Zwitterionic (ZIC-HILIC) column. These phases provide hydrogen bonding interactions that effectively separate BH4 from its oxidation products.

Validated Experimental Protocol

This protocol is synthesized from high-impact clinical validation studies (see References). It prioritizes sample stability , which is the single biggest source of error in pteridine analysis.

Pre-Analytical Stabilization (The "Self-Validating" Step)

BH4 auto-oxidizes to BH2 within minutes at room temperature. You must use an antioxidant.

  • Matrix: Plasma, CSF, or Urine.[5]

  • Stabilizer: 0.1% (w/v) Dithioerythritol (DTE) or Dithiothreitol (DTT). Ascorbic acid (1%) is an alternative but DTE is often preferred for MS compatibility.

  • Procedure:

    • Collect blood into EDTA tubes pre-chilled on ice.

    • Centrifuge immediately (4°C, 2000 x g, 10 min).

    • Immediately transfer plasma to cryotubes containing the antioxidant.

    • Snap-freeze in liquid nitrogen or dry ice. Store at -80°C.

Sample Preparation (Protein Precipitation)[6]
  • Step 1: Thaw samples on ice (in the dark—pteridines are light-sensitive).

  • Step 2: Add 100 µL Plasma to 300 µL Acetonitrile containing Internal Standards (IS).

    • Preferred IS:

      
      -Biopterin or Deuterated BH4 (
      
      
      
      ).
  • Step 3: Vortex (10s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Step 4: Inject supernatant directly (if HILIC) or dilute with water (if using specialized polar-embedded RP). Note: For HILIC, injecting high organic supernatant is ideal.

LC-MS/MS Parameters[3][6][7][8][9][10][11]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)

    • 1-5 min: 90% -> 60% B

    • 5-6 min: 60% B (Wash)

    • 6.1 min: Return to 90% B (Re-equilibration is critical in HILIC).

Table 1: Validated MRM Transitions

Direct detection of specific oxidation states.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Role
Tetrahydrobiopterin (BH4) 242.2166.025Active Cofactor
Dihydrobiopterin (BH2) 240.1165.027Oxidation Product
Neopterin 254.1206.122Immune Marker
Sepiapterin 238.1165.125Precursor
Biopterin (Fully Oxidized) 238.1178.128Total Biopterin Pool
IS (

-BH4)
245.2168.025Internal Standard

Workflow Visualization

Diagram 2: Validated Analytical Workflow

A visual guide to the "Dilute-and-Shoot" HILIC method, emphasizing the critical stabilization step.

Workflow cluster_0 Pre-Analytics (Critical) cluster_1 Extraction cluster_2 Analysis Sample Blood Collection (Chilled EDTA) Stabilize Add 0.1% DTE/DTT (Antioxidant) Sample->Stabilize Freeze Snap Freeze -80°C Stabilize->Freeze Thaw Thaw on Ice (Dark) Freeze->Thaw Precip Protein Precip (ACN + IS) Thaw->Precip Centrifuge Centrifuge 10,000xg Precip->Centrifuge HILIC HILIC Separation (Amide Column) Centrifuge->HILIC Supernatant MSMS MS/MS Detection (MRM Mode) HILIC->MSMS

Caption: Step-by-step workflow. The red "Pre-Analytics" cluster highlights where 90% of method failures occur due to BH4 oxidation.

Performance Comparison: MS/MS vs. Alternatives

Why switch? The data below compares the proposed MS/MS method against the traditional HPLC-FLD method.

Table 2: Technology Comparison
FeatureHPLC-FLD (Traditional)LC-MS/MS (Proposed)Clinical Impact
Analyte Specificity Low. Indirect. Measures "Total Biopterin" after oxidation.High. Directly measures BH4, BH2, and Neopterin individually.[2]MS/MS allows calculation of BH4/BH2 ratio (endothelial health).
Sample Prep Time High. Requires 2-step differential oxidation (Acidic vs Alkaline).[7]Low. Simple protein precipitation ("Dilute and Shoot").Higher throughput for clinical trials.
Sensitivity (LOQ) ~1.0 ng/mL (High background risk).~0.1 - 0.5 ng/mL.Better for CSF and pediatric samples.
Interference Susceptible to fluorescent drugs/metabolites.Mass-selective (MRM) eliminates most matrix interferences.Higher confidence in drug-drug interaction studies.

References

  • Opladen, T., et al. (2012). "Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway." Journal of Inherited Metabolic Disease.

    • Key contribution: Defines the MRM transitions and clinical reference ranges for CSF pteridines.
  • Burton, C., & Ma, Y. (2017). "The role of urinary pteridines as disease biomarkers." Biomarkers in Medicine.

    • Key contribution: Reviews the stability challenges and the shift
  • Kaushik, D., et al. (2024).[8] "LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma." Bioanalysis.

    • Key contribution: Validates the use of ascorbic acid/DTE for plasma stabiliz
  • Fietz, B., et al. (2018).[3] "Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines." Journal of Chromatography A.

    • Key contribution: Provides the comparative data proving HILIC (Amide) superiority over C18 for pteridine retention.
  • Gao, L., et al. (2009). "Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species." Bioanalysis.

    • Key contribution: Establishes the DTE stabilization protocol (0.1%)

Sources

Chromatographic retention time comparison of 6- and 7-substituted pteridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of monoamine neurotransmitter metabolism and biomarker discovery, the chromatographic resolution of pteridine isomers is a critical analytical challenge. The separation of 6-substituted pteridines (the biologically active cofactors) from their 7-substituted counterparts (pathological biomarkers) requires precise methodological control.

This guide provides an in-depth, objective comparison of the chromatographic retention behaviors of 6- and 7-substituted pteridines, detailing the mechanistic causality behind their formation and the field-proven protocols required for their baseline separation.

Mechanistic Origins: Why Differentiate 6- and 7-Substituted Pteridines?

The natural cofactor for aromatic amino acid hydroxylases—such as phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and nitric oxide synthase (NOS)—is 6-tetrahydrobiopterin (6-BH4) [1]. During the enzymatic hydroxylation of phenylalanine, 6-BH4 is converted into a pterin-4a-carbinolamine intermediate.

Under normal physiological conditions, the enzyme pterin-4a-carbinolamine dehydratase (PCD) rapidly converts this intermediate into quinonoid dihydrobiopterin (qBH2). However, in patients with PCD deficiency (a form of mild hyperphenylalaninemia), this intermediate accumulates and undergoes a non-enzymatic rearrangement to form 7-substituted pterins , such as 7-biopterin (primapterin)[2].

Because 6-biopterin and 7-biopterin are structural isomers with identical molecular weights (m/z 238) and nearly identical mass fragmentation patterns, mass spectrometry alone cannot distinguish them without prior chromatographic separation[3].

Pathway BH4 6-Tetrahydrobiopterin (6-BH4) PAH Phenylalanine Hydroxylase (PAH) BH4->PAH Int4a Pterin-4a-carbinolamine PAH->Int4a PCD PCD Enzyme (Normal Pathway) Int4a->PCD NonEnz Non-enzymatic Rearrangement (PCD Deficiency) Int4a->NonEnz qBH2 Quinonoid Dihydrobiopterin (qBH2) PCD->qBH2 Sub7 7-Substituted Pterin (e.g., Primapterin) NonEnz->Sub7

Metabolic divergence of 6-BH4 to 7-substituted pterins via non-enzymatic rearrangement.

Chromatographic Retention Behavior: A Comparative Analysis

The structural shift of the dihydroxypropyl side chain from the 6-position to the 7-position on the pteridine ring fundamentally alters the molecule's polarity and its interaction with stationary phases.

Gas Chromatography (GC-MS)

When derivatized with trimethylsilyl (TMS) and analyzed on non-polar stationary phases (e.g., SE-52), 7-substituted isomers consistently elute faster than their corresponding 6-substituted isomers [4]. This behavior holds true across various pteridine classes, including hydroxylumazines and xanthopterins. The retention time in GC is driven predominantly by subtle polarity differences rather than molecular weight[4].

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC using C18 (octadecylsilane) columns, baseline resolution between the isomers is achievable. The hydrophobic interaction between the C18 chains and the differently positioned side chains allows for distinct retention times. For instance, when analyzing the oxidation products (pterin-6-carboxylic acid vs. pterin-7-carboxylic acid), the two peaks separate cleanly, allowing for precise quantification of trace 7-biopterin contamination within 6-biopterin samples[3].

Summary of Retention Data
Chromatographic ModalityStationary PhaseRetention Behavior (6- vs. 7-Isomer)Primary Driving Force
Gas Chromatography (GC) Non-polar (e.g., SE-52)7-substituted isomer elutes faster Polarity differences of TMS derivatives
Reversed-Phase HPLC C18 (Octadecylsilane)Baseline resolution achievedHydrophobic interaction of side chains
Ion-Exchange HPLC Cation/Anion ExchangeDistinct retention timesCharge distribution and pKa variations

Analytical Methodology: Self-Validating HPLC-FD Protocol

Because reduced tetrahydropterins (like 6-BH4 and 7-BH4) yield weak fluorescence signals, they must be chemically oxidized to their highly fluorescent aromatic forms prior to fluorimetric detection[5].

The following protocol outlines a self-validating system designed to separate 6- and 7-substituted pteridines while simultaneously quantifying their oxidation states.

Step-by-Step Protocol

Step 1: Differential Sample Oxidation Divide the biological sample (e.g., urine or deproteinized serum) into two equal aliquots to perform parallel oxidations:

  • Acidic Oxidation (Aliquot A): Add 0.1 M HCl and 1% I2/KI solution. Incubate in the dark for 1 hour at room temperature. Mechanism: Quantitatively oxidizes both BH4 and BH2 to fluorescent biopterin[5].

  • Alkaline Oxidation (Aliquot B): Add 0.1 M NaOH and 1% I2/KI solution. Incubate in the dark for 1 hour. Mechanism: Oxidizes BH2 to biopterin, but induces a side-chain cleavage in BH4, converting it to non-fluorescent pterin[5].

Step 2: Quenching and Preparation Quench the excess iodine in both aliquots by adding 0.1 M ascorbic acid until the solution turns colorless. Centrifuge at 12,000 x g for 10 minutes and filter the supernatant through a 0.2 µm nylon membrane.

Step 3: RP-HPLC Separation

  • Column: Spherisorb C18 (5 µm, 250 x 4.6 mm) or equivalent[3].

  • Mobile Phase: Isocratic elution using 5% methanol / 95% 0.1 M sodium phosphate buffer.

  • Flow Rate: 1.0 - 1.5 mL/min[3].

  • Temperature: Maintained strictly at 32°C.

Step 4: Fluorimetric Detection Monitor the effluent using a fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 450 nm (optimized for blue-fluorescent oxidized pterins)[6].

HPLC_Workflow Sample Biological Sample (Urine/Serum) AcidOx Acidic Oxidation (I2/KI, 0.1M HCl) Sample->AcidOx Total Biopterin AlkOx Alkaline Oxidation (I2/KI, 0.1M NaOH) Sample->AlkOx BH2 + Oxidized Quench Quench & Centrifuge (Ascorbic Acid, 12000g) AcidOx->Quench AlkOx->Quench HPLC RP-HPLC Separation (C18, Isocratic) Quench->HPLC Detect Fluorimetric Detection (Ex: 350nm, Em: 450nm) HPLC->Detect

Sample preparation and HPLC workflow for differentiating pteridine oxidation states.

Critical Causality in Method Development (E-E-A-T)

To ensure scientific integrity, researchers must understand the causality behind the parameters chosen in the protocol above:

1. The Logic of the Self-Validating Oxidation System: The parallel execution of acidic and alkaline oxidation acts as an internal mathematical control. By subtracting the biopterin yield of the alkaline pathway (which destroys BH4) from the acidic pathway (which preserves BH4 as biopterin), the system validates the exact concentration of the highly unstable tetrahydro-form without requiring the direct injection of rapidly degrading BH4 standards during the HPLC run[5].

2. The Causality of Strict pH Control: Pteridines possess multiple ionizable functional groups (the 2-amino and 4-oxo groups on the pyrimidine ring). Consequently, they exhibit multiple pKa values. A shift of even 0.1 pH units in the mobile phase can drastically alter the ionization state of the molecules, leading to massive retention time drifts and the catastrophic co-elution of 6- and 7-isomers[1]. The use of a high-capacity 0.1 M sodium phosphate buffer ensures the ionization state remains locked, guaranteeing reproducible retention times.

3. Temperature Dependency: Chromatographic resolution of structural isomers is highly dependent on column thermodynamics. Fluctuations in ambient laboratory temperature will alter the partitioning coefficient of the dihydroxypropyl side chains between the mobile phase and the C18 phase. Maintaining the column precisely at 32°C ensures run-to-run retention time stability, which is mandatory when identifying trace 7-biopterin peaks that elute in close proximity to the dominant 6-biopterin peak[3].

References

  • 7-Substituted pterins in humans with suspected pterin-4a-carbinolamine dehydratase deficiency - Mechanism of formation via non-enzymatic rearrangement - University of Konstanz (KOPS).[Link]

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection - National Institutes of Health (PMC).[Link]

  • Conversion of 6-substituted tetrahydropterins to 7-isomers via phenylalanine hydroxylase-generated intermediates - Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future - National Institutes of Health (PMC). [Link]

  • Gas chromatography—mass spectrometry of trimethylsilyl pteridines (J. of Chromatography, 1983 Vol.278 No.2) - Department of Science Service (DSS).[Link]

Sources

Mastering Elemental Analysis of Hydroxypteridine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hydroxypteridines, a class of nitrogen-rich heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] Accurate determination of their elemental composition is a fundamental requirement for chemical characterization, purity assessment, and regulatory compliance in the pharmaceutical industry.[4][5] However, the high nitrogen content and thermal properties of these compounds can present unique analytical challenges.[6][7] Historically, the elemental analysis of pterins was fraught with difficulties, often leading to incomplete combustion and inaccurate results.[6][7]

This guide will navigate these complexities by comparing the most relevant analytical techniques, discussing the critical role of certified reference materials, and providing a detailed, field-proven experimental protocol for the combustion analysis of hydroxypteridine compounds.

A Comparative Overview of Elemental Analysis Techniques

The selection of an appropriate analytical technique is paramount for obtaining accurate and reliable elemental composition data. For hydroxypteridine compounds, the primary elements of interest are carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The following section compares the most common techniques for the determination of these elements in organic matrices.

FeatureCombustion Analysis (CHNS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Principle Sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[8][9]Sample is introduced into a high-temperature plasma, atomized, and ionized. The ions are then separated by their mass-to-charge ratio and detected.[10]Sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays.[11]
Primary Application Determination of C, H, N, S, and O in organic compounds.[12]Primarily used for trace and ultra-trace elemental analysis, particularly for metallic impurities.[13][14]Non-destructive elemental analysis of a wide range of materials, including solids and liquids.[1][11]
Suitability for Hydroxypteridines Excellent. Considered the gold standard for determining the primary elemental composition of organic compounds.[12] Modern instruments with optimized combustion conditions can handle nitrogen-rich heterocycles.Limited. Not the primary technique for determining bulk C, H, N, and O content. It is, however, crucial for quantifying elemental impurities as per USP <232>.[10][14]Limited. While capable of detecting a wide range of elements, XRF is less sensitive to lighter elements like C, H, and N, especially in organic matrices.[1]
Advantages High precision and accuracy, well-established methodology, relatively low cost per sample.[9]Extremely high sensitivity for a wide range of elements, multi-element capability.[10]Non-destructive, rapid analysis, minimal sample preparation for some sample types.[11]
Limitations Destructive analysis, requires careful sample preparation to ensure homogeneity.[15]More complex and expensive instrumentation, not ideal for bulk analysis of C, H, N, and O.Lower sensitivity for light elements, matrix effects can be significant.[1]

Causality Behind Method Selection: For determining the empirical formula and purity of a hydroxypteridine compound, Combustion Analysis (CHNS) is the most appropriate and widely accepted technique.[12] Its principle of complete conversion of the sample to simple gases allows for direct and accurate quantification of the core organic elements. While ICP-MS is invaluable for ensuring the absence of harmful metallic impurities in a drug development context, it does not provide the primary C, H, N, and O composition.[10][14] XRF, despite its non-destructive nature, lacks the required sensitivity for accurately quantifying the light elements that form the backbone of hydroxypteridine molecules.[1]

The Cornerstone of Accuracy: Certified Reference Materials (CRMs)

The trustworthiness of any elemental analysis data hinges on the use of appropriate Certified Reference Materials (CRMs). These are highly characterized materials with known elemental compositions and associated uncertainties, produced by accredited bodies.[16][17][18][19]

Why CRMs are Non-Negotiable:

  • Method Validation: CRMs are essential for validating the accuracy and precision of an analytical method, a mandatory step in regulated environments like the pharmaceutical industry.[20]

  • Instrument Calibration: They are used to create calibration curves against which unknown samples are measured.

  • Quality Control: Regular analysis of CRMs ensures the ongoing performance and reliability of the analytical system.

Selecting the Right CRM for Hydroxypteridine Analysis:

For nitrogen-rich compounds like hydroxypteridines, it is crucial to select a CRM with a similar matrix and a high, certified nitrogen content. This ensures that the analytical system is challenged in a manner that is representative of the actual samples.

Recommended CRMs for Nitrogen-Rich Organic Compounds:

CRMDescriptionKey Features
Acetanilide A pure organic compound with a well-defined elemental composition.Commonly used for CHN analysis calibration.
Sulfanilamide Another pure organic compound with a certified nitrogen and sulfur content.[17]Useful for validating both nitrogen and sulfur determination.
Urea A high-nitrogen content organic compound.Excellent for verifying performance with nitrogen-rich samples.
ISO 17034 Accredited CRMs A growing range of CRMs produced under the highest level of quality assurance.[17][19]Provides international confidence in the certified values and their uncertainties.

It is imperative to source CRMs from reputable suppliers who provide a certificate of analysis detailing the certified values, uncertainties, and traceability to national or international standards.[16]

Experimental Protocol: Combustion Analysis of a Hydroxypteridine Compound

This section provides a detailed, step-by-step protocol for the determination of carbon, hydrogen, and nitrogen in a hydroxypteridine sample using a modern elemental analyzer based on the Dumas (dynamic flash combustion) method.

Theoretical Elemental Composition of 4-Hydroxypteridine (C₆H₄N₄O):

  • Carbon (C): 48.65%

  • Hydrogen (H): 2.72%

  • Nitrogen (N): 37.82%

  • Oxygen (O): 10.80%

This theoretical composition serves as the benchmark against which the experimental results will be compared.

Workflow for Combustion Analysis

ElementalAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation SamplePrep Sample Homogenization & Drying SampleWeighing Sample Weighing SamplePrep->SampleWeighing CRMPrep CRM Weighing Combustion Flash Combustion (>1000 °C in O₂ atmosphere) CRMPrep->Combustion SampleWeighing->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Chromatographic Separation (CO₂, H₂O, N₂) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Calculation Elemental Percentage Calculation Integration->Calculation Validation Comparison with CRM & Theoretical Values Calculation->Validation Report Final Report Generation Validation->Report

Caption: Workflow for the elemental analysis of hydroxypteridine compounds.

Step-by-Step Methodology
  • Sample Preparation (The Critical First Step):

    • Homogenization: Ensure the hydroxypteridine sample is a fine, homogenous powder. This can be achieved using an agate mortar and pestle. Inhomogeneity is a primary source of error in elemental analysis.[15]

    • Drying: Hydroxypteridine compounds can be hygroscopic. Dry the sample to a constant weight in a vacuum oven at a temperature that does not cause decomposition (e.g., 40-50 °C). The presence of moisture will lead to erroneously high hydrogen values.[10][15]

  • Weighing:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a tin capsule. For hygroscopic samples, this should be done in a glove box with a controlled atmosphere.[10]

    • Prepare at least three replicates for the sample and the selected CRM (e.g., Acetanilide).

  • Instrument Setup and Calibration:

    • Set up the elemental analyzer according to the manufacturer's instructions. Ensure the combustion and reduction tubes are in good condition and that the carrier gas (helium) and combustion gas (oxygen) are of high purity.

    • Perform a multi-point calibration using a suitable CRM (e.g., Acetanilide) to establish the instrument's response curve.

  • Analysis:

    • Introduce the encapsulated samples and CRMs into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically perform the combustion, reduction, separation, and detection for each sample.

  • Data Analysis and Validation:

    • The instrument software will calculate the percentage of C, H, and N for each sample based on the calibration.

    • Trustworthiness Check: The results for the CRM should be within the certified uncertainty limits. If not, the instrument should be recalibrated and the samples re-analyzed.

    • The relative standard deviation (RSD) of the replicate sample analyses should typically be less than 0.2%.

    • Compare the experimental results for the hydroxypteridine sample to the theoretical values. For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

Interpreting the Results: A Self-Validating System

The combination of a robust experimental protocol and the correct use of CRMs creates a self-validating system. If the CRM results are within specification, it provides a high degree of confidence in the accuracy of the results for the unknown hydroxypteridine sample. Any significant deviation of the experimental results from the theoretical values for the sample would then indicate the presence of impurities or residual solvent, rather than an analytical error.

Conclusion

The accurate elemental analysis of hydroxypteridine compounds is a critical step in their development as potential therapeutic agents. While challenges such as their high nitrogen content and potential hygroscopicity exist, these can be overcome through a systematic and well-validated approach. Combustion analysis stands as the most suitable technique for determining the primary elemental composition. The rigorous application of a detailed experimental protocol, coupled with the judicious use of certified reference materials, ensures the scientific integrity and trustworthiness of the analytical data, providing a solid foundation for further research and development.

References

  • VELP Scientifica. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]

  • Agilent Technologies. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • eScholarship, University of California. COMBUSTION SOURCES OF NITROGEN COMPOUNDS. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • Almac Group. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • A-Level Chemistry Revision Notes. Combustion Analysis. [Link]

  • Chemistry in New Zealand. Pterin compounds: from butterflies to biochemistry. [Link]

  • Wang, Q., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Chemteam.info. Combustion Analysis Ten Examples. [Link]

  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]

  • Martins, Z., et al. (2018). The Nitrogen Heterocycle Content of Meteorites and Their Significance for the Origin of Life. Life. [Link]

  • Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. [Link]

  • Roy, D., et al. (2024). Pushing at the Boundaries of Pterin Chemistry. Molecules. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials CRMs. [Link]

  • Wikipedia. Pterin. [Link]

  • MDPI. Nitrogen Containing Heterocycles. [Link]

  • ResearchGate. QT-AIM analysis of neutral pterin and its anionic and cationic forms. [Link]

  • ResearchGate. Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • HORIBA. X-ray Fluorescence (XRF) Analysis. [Link]

  • Al-Salahi, R., et al. (2018). A spectrophotometric method for determining the amount of folic acid in fortified salt. Journal of Food Science and Technology. [Link]

  • ACS Omega. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. [Link]

  • MDPI. Determination of Folic Acid Using Biosensors—A Short Review of Recent Progress. [Link]

  • Centers for Disease Control and Prevention. Interpreting folate status with biomarker and intake information from NHANES. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Hydroxypteridine-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling 7-Hydroxypteridine-6-carboxylic acid (CAS 13116-22-8) .[1][2]

Executive Safety Summary

  • Primary Hazard: Respiratory and ocular irritation from fine dust; potential corrosivity in aqueous solution due to acidic carboxyl group.

  • Critical Control: All weighing and transfer of dry powder must occur inside a certified chemical fume hood.

  • Hidden Risk: This compound is poorly soluble in water and often requires basic solvents (e.g., 1M NaOH) for dissolution.[3] The resulting solution presents a caustic splash hazard distinct from the dry powder hazard.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the mechanism of injury. This compound is a heterocyclic compound containing both basic nitrogen atoms and an acidic carboxyl group.[1][2]

Hazard CategoryGHS Classification (Typical)Mechanistic Insight
Inhalation STOT SE 3 (H335) Pteridine derivatives are often low-density, electrostatic powders.[1][2] They aerosolize easily, irritating the mucous membranes of the upper respiratory tract.
Skin Contact Skin Irrit. 2 (H315) The carboxylic acid moiety can protonate skin proteins, leading to contact dermatitis. In high concentrations or wet pastes, it may act corrosively.
Eye Contact Eye Irrit.[4][5][6][7][8] 2A (H319) Fine particulates can cause mechanical abrasion and chemical burns upon contact with ocular moisture.
Solubility Risk Operational HazardCrucial: This compound is sparingly soluble in neutral water. Protocols often require Sodium Hydroxide (NaOH) for solubilization, introducing a secondary Corrosive (H314) hazard.

PPE Specification Matrix

Standard laboratory PPE (coat/glasses) is insufficient for the weighing phase.[2]

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Material: Nitrile (0.11 mm min.[1][2] thickness). Protocol: Double-glove technique. The outer glove protects against the chemical; the inner glove protects against cross-contamination when removing the outer layer. Why: Nitrile offers excellent resistance to the likely alkaline solvents (NaOH) used later.
Eye/Face Chemical Goggles Spec: ANSI Z87.1 compliant, tight-fitting.[1][2] Why: Safety glasses with side shields are inadequate for fine powders that can drift around lenses. Goggles prevent dust ingress.
Respiratory Engineering Control (Primary) Primary: Chemical Fume Hood (Face velocity: 0.3–0.5 m/s). Secondary (Emergency): N95 or P100 particulate respirator if hood failure occurs.
Body Lab Coat + Apron Spec: 100% Cotton or Nomex (fire resistant) lab coat. Add-on: Rubberized or Tyvek apron during solubilization to prevent caustic splashes.[1][2]

Operational Protocol: Safe Handling Workflow

This protocol minimizes static discharge and aerosolization.

Phase A: Weighing & Transfer (Dry Solid)

The Challenge: Pteridines are often "fluffy" and prone to static charge, causing them to fly off spatulas.

  • Setup: Place the analytical balance inside the fume hood. If vibrations are an issue, use a marble balance table or shut off the hood fan momentarily only if wearing an N95 respirator (not recommended for routine work).

  • Static Control: Use an anti-static gun or ionizer on the weighing boat before adding the compound. This prevents the powder from repelling off the plastic surface.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated). Do not use disposable plastic spatulas, which increase static.

Phase B: Solubilization (Liquid State)

The Challenge: Dissolving the compound usually requires a base, changing the hazard profile from Irritant to Corrosive.

  • Solvent Choice: Typically requires 0.1M to 1.0M NaOH.

  • Addition: Add the solvent to the powder slowly.

  • Exotherm Check: The neutralization of the carboxylic acid with NaOH is exothermic. For large batches (>5g), chill the receiving vessel in an ice bath to prevent splashing/fuming.

  • Filtration: If the solution is cloudy, filter through a 0.22 µm PVDF or PES membrane. Note: Nylon filters may degrade in strong bases.[1][2]

Phase C: Disposal
  • Solid Waste: Contaminated weighing boats and paper towels go into "Hazardous Solid Waste" (labeled with constituent tags).

  • Liquid Waste: Basic solutions (pH > 10) must be segregated into "Basic Organic Waste" or "Basic Aqueous Waste" depending on organic co-solvent content. Do not mix with acid waste streams to avoid heat generation.

Visual Workflow: Safety Decision Tree

The following diagram illustrates the critical decision points and safety barriers for handling this compound.

SafetyProtocol Start Start: 7-Hydroxypteridine-6-COOH StateCheck State: Dry Powder? Start->StateCheck Hood Action: Move to Fume Hood StateCheck->Hood Yes Solubilize Solubilization: Add NaOH (Base Hazard) StateCheck->Solubilize No (Already in Soln) Weigh Weighing: Use Anti-Static Gun (Wear Goggles) Hood->Weigh Weigh->Solubilize Splash PPE Upgrade: Add Apron + Face Shield Solubilize->Splash Risk High Waste Disposal: Segregate Basic Waste Solubilize->Waste Splash->Waste

Caption: Operational flow emphasizing the transition from respiratory hazard (powder) to corrosive hazard (solution).

Emergency Response Procedures

Incident TypeImmediate Action
Eye Contact (Powder) Do not rub. Flush with eyewash station for 15 minutes.[1][2] Hold eyelids open to ensure irrigation behind the globe.
Skin Contact (Liquid) Immediate drench in safety shower or sink if localized. Remove contaminated clothing while under water.[6][7] Wash with non-abrasive soap.
Spill (Powder) Do not sweep dry. Cover with wet paper towels (to suppress dust) and wipe up. Place in a sealed bag.
Spill (Liquid) Neutralize with a weak acid (e.g., Citric Acid) or use a commercial acid/base spill kit. Absorb with vermiculite.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 2723659 (this compound).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link][1][2]

  • Schircks Laboratories. General instructions for working with pteridines (Solubility and Handling). Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxypteridine-6-carboxylic acid
Reactant of Route 2
7-Hydroxypteridine-6-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。